5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Beschreibung
BenchChem offers high-quality 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-bromo-1-ethylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDSPHJYREQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24786-56-9 | |
| Record name | 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine: Synthesis, Characterization, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, a molecule of interest within the broader class of benzimidazoles, which are recognized for their diverse pharmacological activities. Due to the limited availability of specific experimental data for this particular ethylated derivative, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive and practical resource.
Molecular Profile and Physicochemical Properties
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a halogenated N-alkylated benzimidazole derivative. The presence of the bromine atom and the ethyl group at the 1-position of the benzimidazole scaffold are expected to significantly influence its lipophilicity, metabolic stability, and receptor binding affinity compared to its parent compound, 5-bromo-1H-benzimidazol-2-amine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN₃ | PubChemLite[1] |
| Monoisotopic Mass | 239.00581 Da | PubChemLite[1] |
| IUPAC Name | 5-bromo-1-ethyl-1H-benzo[d]imidazol-2-amine | PubChemLite[1] |
| SMILES | CCN1C2=C(C=C(C=C2)Br)N=C1N | PubChemLite[1] |
| InChIKey | PKXDSPHJYREQRJ-UHFFFAOYSA-N | PubChemLite[1] |
Synthesis and Purification
Step 1: Synthesis of 5-bromo-1H-benzimidazol-2-amine (Precursor)
The precursor can be synthesized via the reaction of 4-bromo-1,2-benzenediamine with cyanogen bromide. This is a well-documented and high-yielding method for the formation of 2-aminobenzimidazoles.[2]
Experimental Protocol:
-
Dissolve 4-bromo-1,2-benzenediamine (1.0 eq) in methanol.
-
To this solution, add cyanogen bromide (1.1 eq). The reaction is exothermic.
-
After the initial reaction subsides (approximately 5-10 minutes), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-1H-benzimidazol-2-amine.[2]
Step 2: N-Ethylation of 5-bromo-1H-benzimidazol-2-amine
The introduction of the ethyl group at the N1 position can be achieved through a nucleophilic substitution reaction. This involves the deprotonation of the benzimidazole nitrogen followed by reaction with an ethylating agent.
Proposed Experimental Protocol:
-
Under an inert atmosphere, dissolve 5-bromo-1H-benzimidazol-2-amine (1.0 eq) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization
Detailed experimental spectra for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine are not currently published. The following sections provide predicted and expected analytical data based on the analysis of closely related N-alkylated benzimidazoles and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, including a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The aromatic protons on the benzimidazole ring will appear as multiplets or distinct doublets and singlets, with their chemical shifts influenced by the bromine and amine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group, with the methylene carbon appearing more downfield due to its proximity to the nitrogen atom. The aromatic and imidazole carbons will resonate in their characteristic regions. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M⁺ and M+2) will be a key diagnostic feature. Fragmentation will likely involve the loss of the ethyl group and subsequent cleavages of the benzimidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum of N-alkylated benzimidazoles typically shows the absence of a strong N-H stretching band that would be present in the un-alkylated precursor.[3] Key expected absorptions include:
-
C-H stretching from the aromatic ring and the ethyl group.
-
C=N and C=C stretching vibrations within the benzimidazole ring system, typically in the 1620-1450 cm⁻¹ region.[3]
-
C-N stretching vibrations.
-
C-Br stretching at lower wavenumbers.
Chemical Reactivity and Potential Applications
The chemical reactivity of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is dictated by its functional groups: the 2-amino group, the N-ethylated benzimidazole ring, and the bromine substituent.
-
Amine Group: The primary amine at the 2-position can act as a nucleophile, participating in reactions such as acylation to form amides.
-
Bromine Atom: The bromo-substituent on the benzene ring can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.
-
Benzimidazole Core: The benzimidazole scaffold itself is a key pharmacophore. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The specific substitution pattern of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine may confer unique pharmacological properties, making it a valuable candidate for drug discovery programs.
Caption: Key reactivity sites and potential applications.
Safety and Handling
Specific toxicity data for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is not available. However, based on the safety data for the closely related 5-bromo-1H-benzimidazol-2-amine and other bromo-aromatic compounds, the following precautions are recommended.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Chemical incineration is a possible disposal method.[5]
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information before handling this compound.
Conclusion
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine represents a promising scaffold for further investigation in medicinal chemistry and materials science. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research to elucidate its precise physicochemical properties, biological activity, and toxicological profile is warranted to fully explore its potential.
References
-
PubChemLite. 5-bromo-1-ethyl-1h-1,3-benzodiazol-2-amine. Available from: [Link].
-
ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available from: [Link].
-
Capot Chemical. MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Available from: [Link].
-
MDPI. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available from: [Link].
Sources
The Pharmacological Potential of 5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" structural status and the wide array of pharmacological activities exhibited by its derivatives. This technical guide delves into the largely unexplored yet promising pharmacological potential of a specific subclass: 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and its derivatives. We will explore the synthetic rationale, potential anticancer and antimicrobial activities, and putative mechanisms of action, drawing upon established structure-activity relationships within the broader benzimidazole class. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, detailed methodologies to stimulate further investigation into this promising chemical space.
Introduction: The Benzimidazole Scaffold and the Rationale for Substitution
The benzimidazole core, a bicyclic aromatic heterocycle, is structurally analogous to purine, a fundamental component of nucleic acids. This mimicry allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications.[1] The versatility of the benzimidazole ring system allows for substitutions at multiple positions, significantly influencing its pharmacokinetic and pharmacodynamic properties.[2]
This guide focuses on the unique combination of substituents in 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine . The rationale for this specific substitution pattern is as follows:
-
The 2-amino Group: The presence of an amino group at the 2-position is a common feature in many biologically active benzimidazoles, contributing to their ability to form key hydrogen bonds with target proteins.[3]
-
The 5-bromo Substitution: Halogenation, particularly at the 5-position, is known to enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the electronic properties of the bromine atom can influence the overall reactivity and binding affinity of the compound.
-
The 1-ethyl Substitution: Alkylation at the N-1 position can modulate the compound's solubility, metabolic stability, and interaction with its biological target. The ethyl group provides a balance between increased lipophilicity and steric bulk.
Synthetic Pathways and Methodologies
The synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine derivatives can be approached through a logical, multi-step process. A plausible synthetic route is outlined below, followed by a detailed experimental protocol for the key steps.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-ethyl-2-nitroaniline (Intermediate B)
This protocol is adapted from established methods for the N-alkylation of anilines.[4]
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Addition of Ethylating Agent: Cool the mixture to 0 °C in an ice bath. Add ethyl iodide (1.05 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[4]
Protocol 2: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine (Intermediate C)
This protocol outlines the reduction of the nitro group, a standard transformation in organic synthesis.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-N-ethyl-2-nitroaniline (1.0 eq.) in ethanol or acetic acid.
-
Reduction (Method A - Catalytic Hydrogenation):
-
Add Palladium on carbon (10% w/w) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
-
Reduction (Method B - Chemical Reduction):
-
Add stannous chloride dihydrate (SnCl2·2H2O) (3-5 eq.) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Method A: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Method B: Cool the reaction mixture, filter, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. If necessary, purify the crude product by flash column chromatography on silica gel.[4]
Protocol 3: Synthesis of 5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (Target Compound D)
This cyclization step utilizes cyanogen bromide, a common reagent for the synthesis of 2-aminobenzimidazoles.[5][6]
-
Reaction Setup: Dissolve 4-bromo-N1-ethylbenzene-1,2-diamine (1.0 eq.) in an aqueous ethanol solution.
-
Addition of Cyanogen Bromide: Cool the solution in an ice bath. Add a solution of cyanogen bromide (1.0 eq.) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Neutralization and Precipitation: Neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
Pharmacological Potential: Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[2][7] The structural features of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine suggest a strong potential for anticancer activity.
Putative Mechanisms of Anticancer Action
3.1.1. Tubulin Polymerization Inhibition
A significant number of benzimidazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[8][9][10][11] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12] The 2-aminobenzimidazole scaffold is a key pharmacophore for this activity.
Caption: Postulated mechanism of anticancer activity via tubulin polymerization inhibition.
3.1.2. Topoisomerase Inhibition
DNA topoisomerases are essential enzymes for DNA replication and transcription, making them attractive targets for cancer chemotherapy.[13][14] Certain benzimidazole derivatives have been shown to inhibit topoisomerase I and/or II, leading to DNA damage and cell death.[15][16][17][18] The planar benzimidazole ring system can intercalate with DNA, while substituents can interact with the enzyme's active site.
Representative In Vitro Anticancer Activity Data (Hypothetical)
The following table presents hypothetical IC50 values for a series of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine derivatives against various cancer cell lines, based on reported activities of analogous compounds.
| Compound | R Group (at 2-amino) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| D-1 | H | 5.2 | 7.8 | 6.5 |
| D-2 | Methyl | 3.1 | 4.5 | 3.9 |
| D-3 | Phenyl | 1.8 | 2.3 | 2.1 |
| D-4 | 4-Chlorophenyl | 0.9 | 1.2 | 1.1 |
| Doxorubicin | (Standard) | 0.5 | 0.8 | 0.6 |
Note: These are hypothetical values for illustrative purposes and require experimental validation.
Pharmacological Potential: Antimicrobial Activity
The benzimidazole scaffold is also a prolific source of antimicrobial agents.[1] Derivatives have shown activity against a range of bacteria and fungi.
Putative Mechanisms of Antimicrobial Action
4.1.1. Inhibition of Nucleic Acid and Protein Synthesis
Due to their structural similarity to purines, benzimidazole derivatives can interfere with the synthesis of bacterial nucleic acids and proteins.[19] They may act as competitive inhibitors of enzymes involved in these essential cellular processes.
4.1.2. Disruption of Bacterial Cell Division
Similar to their anticancer effects, some benzimidazoles can inhibit bacterial cell division by targeting cytoskeletal proteins analogous to tubulin, such as FtsZ.
4.1.3. Biofilm Inhibition
Bacterial biofilms present a significant challenge in treating infections. 2-aminobenzimidazole derivatives have been identified as potent inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[20]
Caption: Experimental workflow for assessing the antimicrobial activity of novel compounds.
Representative In Vitro Antimicrobial Activity Data (Hypothetical)
The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine derivatives against representative bacterial strains.
| Compound | R Group (at 2-amino) | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | P. aeruginosa (Gram-negative) MIC (µg/mL) |
| D-1 | H | 16 | 32 | 64 |
| D-2 | Methyl | 8 | 16 | 32 |
| D-3 | Phenyl | 4 | 8 | 16 |
| D-4 | 4-Chlorophenyl | 2 | 4 | 8 |
| Ciprofloxacin | (Standard) | 0.5 | 0.015 | 0.25 |
Note: These are hypothetical values for illustrative purposes and require experimental validation.
Structure-Activity Relationship (SAR) Insights
Based on the broader benzimidazole literature, the following SAR insights can be postulated for the 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine scaffold:
-
Substitution at the 2-amino position: Derivatization of the 2-amino group with small alkyl or aryl substituents is likely to enhance both anticancer and antimicrobial activity. Electron-withdrawing groups on an aryl substituent may further increase potency.
-
The 5-bromo group: The presence of the bromine atom is anticipated to contribute positively to the overall activity profile by increasing lipophilicity and potentially forming halogen bonds with target enzymes.
-
The 1-ethyl group: The N-ethyl group is expected to provide a good balance of solubility and lipophilicity, contributing to favorable pharmacokinetic properties.
Future Directions and Conclusion
The 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive candidates for further investigation.
Future research should focus on:
-
Synthesis and characterization of a focused library of derivatives with diverse substitutions at the 2-amino position.
-
Comprehensive in vitro screening against a panel of cancer cell lines and pathogenic microorganisms.
-
Mechanism of action studies to elucidate the specific molecular targets of the most active compounds.
-
In vivo evaluation of lead compounds in relevant animal models of cancer and infectious diseases.
References
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (n.d.). ResearchGate. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). MDPI. [Link]
-
Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. (n.d.). PMC. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). RSC Publishing. [Link]
-
Benzimidazole derivatives as DNA topoisomerases. (n.d.). ResearchGate. [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). PMC. [Link]
-
Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation. [Link]
-
New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. (2013). Acta Poloniae Pharmaceutica. [Link]
-
Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. (2019). Biochemistry. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC. [Link]
-
2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. (n.d.). PMC. [Link]
-
Benzimidazole derivatives as topoisomerase inhibitors. (n.d.). ResearchGate. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Journal of Pharmaceutical Research International. [Link]
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). European Journal of Medicinal Chemistry. [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. [Link]
-
Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. (2018). PMC. [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.). ResearchGate. [Link]
-
Identification of 2-aminobenzimidazole dimers as antibacterial agents. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. [Link]
-
Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. (2016). Journal of Saudi Chemical Society. [Link]
-
Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. (n.d.). PMC. [Link]
-
Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021). European Journal of Medicinal Chemistry. [Link]
-
The von Braun Cyanogen Bromide Reaction. (n.d.). Organic Reactions. [Link]
-
Synthesis method for 4-bromo-o-phenylenediamine. (n.d.). Patsnap. [Link]
-
(a) Preparation of 4-bromo-o-phenylenediamine. (n.d.). PrepChem.com. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. (n.d.).
-
Reaction Of O-phenylenediamine Research Articles. (n.d.). R Discovery. [Link]
-
o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. curf.clemson.edu [curf.clemson.edu]
- 17. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2-Amino-Benzimidazole Derivatives in Drug Discovery
Introduction: The Privileged 2-Amino-Benzimidazole Core
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, a framework that has repeatedly demonstrated the ability to bind to a diverse array of biological targets.[1] This is largely due to its structural resemblance to endogenous purine nucleotides, allowing it to interact with a wide range of biomolecules.[2] Within this family, the 2-amino-benzimidazole (2-ABI) core has garnered significant attention as a versatile starting point for the development of novel therapeutics.[2][3] The unique electronic and structural features of the 2-ABI moiety, including its hydrogen bonding capabilities and aromatic nature, make it an ideal anchor for designing molecules with a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of 2-amino-benzimidazole derivatives, from their synthesis to their multifaceted roles in modern drug discovery.
Synthetic Strategies: Building the 2-Amino-Benzimidazole Scaffold
The synthesis of the 2-amino-benzimidazole core is a well-established process, with the most common and industrially scalable method involving the cyclization of o-phenylenediamine with a cyanogen source.[3][4] This approach offers a straightforward and efficient route to the core structure, which can then be further functionalized to generate a library of derivatives.
Experimental Protocol: Synthesis of 2-Amino-benzimidazole
This protocol details the synthesis of the parent 2-amino-benzimidazole from o-phenylenediamine and cyanogen bromide.[4]
Materials:
-
o-Phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Aqueous sodium carbonate solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a well-ventilated fume hood, dissolve o-phenylenediamine (1 mole) in water.
-
Slowly add a solution of cyanogen bromide (1 mole) in water to the o-phenylenediamine solution with constant stirring.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Neutralize the reaction mixture with a 10% aqueous sodium carbonate solution until the pH is approximately 8.
-
Filter the crude product and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol with a small amount of activated charcoal to decolorize.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
The resulting 2-amino-benzimidazole can be characterized by its melting point and spectroscopic techniques such as IR, 1H NMR, and 13C NMR.
A Spectrum of Biological Activities: Therapeutic Potential of 2-ABI Derivatives
The true value of the 2-amino-benzimidazole scaffold lies in the vast array of biological activities exhibited by its derivatives. Through strategic chemical modifications, researchers have been able to develop compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.
Anticancer Activity: Targeting the Machinery of Malignancy
2-Amino-benzimidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for tumor growth and survival.
One of the most well-documented mechanisms is the inhibition of tubulin polymerization .[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, certain 2-amino-benzimidazole derivatives prevent the polymerization of tubulin into microtubules.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8][9]
Caption: Inhibition of tubulin polymerization by 2-amino-benzimidazole derivatives.
Beyond tubulin inhibition, 2-amino-benzimidazole derivatives have been shown to target other key players in cancer progression, including:
-
Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[1][8][10]
-
Topoisomerase Inhibition: Some compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[1]
-
Induction of Apoptosis: Derivatives can trigger programmed cell death through various mechanisms, including the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][8]
The following table summarizes the cytotoxic activity of selected 2-amino-benzimidazole derivatives against various cancer cell lines.
| Compound ID/Series | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |
| Benzimidazole Series 1 | 31.2 ± 4.49 (µg/mL) | - | - | - | [2] |
| Compound 5c | - | - | - | 17.31 | [11] |
| Compound 11i | - | - | 1.48 | - | [9] |
| Compound 11p | - | - | 1.92 | - | [9] |
| Compound 5a | - | - | 2.2 | - | [9] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 2-Amino-benzimidazole derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][13]
The mechanism of antimicrobial action is often multifaceted and can involve:
-
Inhibition of Biofilm Formation: Several 2-amino-benzimidazole derivatives have been shown to inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[14]
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, a critical structural component.[13]
-
Inhibition of Nucleic Acid Synthesis: Targeting enzymes involved in DNA replication and transcription is another potential mechanism of action.[13]
The following table presents the minimum inhibitory concentration (MIC) values of representative 2-amino-benzimidazole derivatives against various microbial strains.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| Compound 6-8 | 50 | 50 | - | - | [12] |
| Compound 1 | - | - | 76.125 | - | [12] |
| Compound 2 | 156.25 | - | - | - | [12] |
| Compound 3 | - | - | - | - | [12] |
| Compound 13a-d | 25-50 | 25-50 | - | - | [15] |
| Compound 18 | - | 31.25 | - | - | [16] |
Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For 2-amino-benzimidazole derivatives, SAR studies have revealed several key structural features that influence their biological activity.
For Anticancer Activity:
-
Substitution at the N-1 position: The nature of the substituent at the N-1 position of the benzimidazole ring can significantly impact activity. Bulky aromatic or heteroaromatic groups often enhance potency.[17]
-
Substitution on the 2-amino group: Derivatization of the 2-amino group with various side chains can modulate activity and target specificity. For example, the introduction of certain pharmacophores can direct the molecule to specific enzyme active sites.[18]
-
Substitution on the benzene ring: The addition of electron-withdrawing or electron-donating groups to the benzene ring can influence the electronic properties of the molecule and its binding affinity to target proteins.[1] Halogen substitutions, in particular, have been shown to increase cytotoxicity.[1]
For Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate bacterial cell membranes.[16]
-
Specific Substituents: The presence of certain functional groups, such as nitro or halogen moieties, on the benzimidazole core or its substituents has been correlated with enhanced antimicrobial activity.[12][15] For instance, the presence of electron-withdrawing groups in the aromatic ring has been shown to increase antimicrobial activity.[15]
Experimental Protocols for Biological Evaluation
The evaluation of the biological activity of 2-amino-benzimidazole derivatives relies on robust and reproducible in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare serial dilutions of the 2-amino-benzimidazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[19] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]
Step-by-Step Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 2-amino-benzimidazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[26]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[27]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[24]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24][28]
Conclusion and Future Perspectives
The 2-amino-benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of more potent and selective derivatives through a deeper understanding of their mechanisms of action and structure-activity relationships. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel 2-amino-benzimidazole-based drugs with improved efficacy and safety profiles for the treatment of a wide range of diseases.
References
- Benchchem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
- JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- Roche. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative....
- World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
- Cureus. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus.
- Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica.
- RJPT. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- ResearchGate. (n.d.). The structure-activity relationship of antibacterial 1,2-disubstituted benzimidazole derivatives.
- EUCAST. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
- ResearchGate. (n.d.). S4 PP 03 Synthesis and study of 2-aminobenzimidazole arylhydrazones as potential antineoplastic agents with antioxidant action.
- Royal Society of Chemistry. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing.
- ResearchGate. (n.d.). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide.
- CORE. (n.d.).
- ScienceDirect. (2026).
- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Benchchem. (2025). Exploratory Screening of Aminobenzimidazole Derivatives Against Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
- ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives....
- MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)
- Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC.
- White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- Royal Society of Chemistry. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC.
- Bentham Science. (2022).
- National Center for Biotechnology Information. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC.
- SciSpace. (2015).
- PubMed. (2017).
- Google Patents. (n.d.). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
- MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
- Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Cytoskeleton, Inc.
- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- ResearchGate. (2025). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.
- MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI.
- IDEXX. (n.d.).
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. benchchem.com [benchchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. nveo.org [nveo.org]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]
- 16. acgpubs.org [acgpubs.org]
- 17. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. atcc.org [atcc.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. EUCAST: MIC Determination [eucast.org]
- 26. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 27. rr-asia.woah.org [rr-asia.woah.org]
- 28. idexx.dk [idexx.dk]
Safety Data Sheet (SDS) and toxicity of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Safety Data Sheet (SDS) and Technical Guide: 5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Part 1: Executive Summary & Chemical Identity
Compound: 5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine CAS Registry Number: 24786-56-9 Synonyms: 5-Bromo-1-ethyl-1H-benzimidazol-2-amine; 2-Amino-5-bromo-1-ethylbenzimidazole.
Executive Summary: This guide details the safety, toxicity, and handling protocols for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, a specialized heterocyclic building block used primarily in the synthesis of bioactive kinase inhibitors and antiviral agents. As an N-alkylated 2-aminobenzimidazole, it possesses distinct physicochemical properties compared to its parent scaffold, including increased lipophilicity which may enhance cutaneous absorption. This compound is classified as a hazardous research chemical; it acts as a potent irritant to mucous membranes and poses acute oral toxicity risks.
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C₉H₁₀BrN₃ | |
| Molecular Weight | 240.10 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, Methanol, DMF | Low water solubility |
| Boiling Point | ~395 °C (Predicted) | Decomposes before boiling |
| Density | ~1.66 g/cm³ (Predicted) | |
| Acidity (pKa) | ~7.5 (Conjugate acid) | Basic 2-amino group |
Part 2: Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on Structure-Activity Relationships (SAR) and data from closely related benzimidazole analogs (e.g., CAS 791595-74-9), the following GHS classifications apply:
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3][5]
Part 3: Toxicological Profile & SAR Analysis
Acute Toxicity Mechanisms
-
Oral Toxicity (H302): The 2-aminobenzimidazole core is biologically active, often interacting with central nervous system (CNS) receptors or cellular kinases. Ingestion may lead to gastrointestinal distress, nausea, and potential systemic effects similar to other nitrogenous heterocycles.
-
Irritation (H315, H319, H335): The basic amine functionality (C2-NH₂) combined with the aromatic bromine substituent creates a molecule capable of alkylating or interacting with mucosal proteins, leading to inflammation of the respiratory tract and corneal damage upon contact.
Chronic Toxicity & Genotoxicity Alert
-
Mutagenicity Potential: Unsubstituted 2-aminobenzimidazoles have shown positive results in Ames tests (Salmonella typhimurium) due to their resemblance to nucleobases. The N-ethyl substitution at position 1 generally reduces mutagenic potency compared to the N-unsubstituted parent by preventing certain tautomeric shifts, but the risk remains.
-
Kinase Inhibition: This scaffold is frequently used to design inhibitors for kinases (e.g., CK2, VEGFR). Accidental systemic exposure could theoretically interfere with endogenous cell signaling pathways.[6]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional groups contributing to the toxicity profile of the molecule.
Caption: SAR analysis highlighting the contribution of functional groups to toxicity and physicochemical behavior.
Part 4: Safe Handling & Experimental Protocols
Engineering Controls
-
Primary Containment: All handling of the dry powder must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Aerosol Control: Use an anti-static weighing funnel and balance enclosure to prevent dust generation. The compound's fine crystalline nature makes it prone to electrostatic dispersion.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is recommended.
-
Inner Layer: Nitrile (0.11 mm) - Breakthrough time > 480 min.
-
Outer Layer: Nitrile or Neoprene for mechanical protection.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields should be worn if handling quantities >10g.
-
Respiratory: If fume hood work is not possible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.
Emergency Response Protocol
Caption: Immediate response workflow for accidental exposure incidents.
Part 5: Firefighting & Environmental Fate
-
Fire Hazards:
-
Decomposition Products: Emits toxic fumes of Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO) under fire conditions.
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets which may scatter the powder.
-
-
Spill Cleanup:
References
-
Sigma-Aldrich. (2024). Product Specification: 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (CAS 24786-56-9).[7][8][9] Retrieved from
-
PubChem. (2024). Compound Summary: 5-Bromo-1-ethyl-1H-benzimidazol-2-amine.[7] National Library of Medicine.[6] Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-aminobenzimidazole derivatives. Retrieved from
-
BLD Pharm. (2024). Safety Data Sheet: 5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. Retrieved from
Sources
- 1. 5-Bromo-1,3-benzoxazol-2-amine | C7H5BrN2O | CID 46380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. chemicea.com [chemicea.com]
- 6. youtube.com [youtube.com]
- 7. 201299-82-3|1-Allyl-1H-benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]
- 8. 1200113-99-0|5-Bromo-1-propyl-benzoimidazole|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
A Technical Guide to the Physicochemical Characterization of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Introduction
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-parasitic effects[1]. The specific derivative, 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, belongs to this vital class of heterocyclic compounds. Its structure, featuring a bromine substituent and an ethyl group on the benzimidazole core, suggests potential for nuanced biological interactions, making its precise characterization a critical step in any research and development pipeline.
Chemical Identity and Structural Elucidation
A complete understanding of a compound begins with confirming its identity and structure. The structural features of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine are summarized below.
Molecular Structure
The chemical structure consists of a bicyclic system, where a benzene ring is fused to an imidazole ring. Key substituents are an amine group at the 2-position, a bromine atom at the 5-position, and an ethyl group at the 1-position of the nitrogen atom in the imidazole ring.
Diagram: Chemical Structure of the Target Compound
Caption: Standard workflow for capillary melting point determination.
Comprehensive Physicochemical Characterization
Beyond the melting point, a full characterization is necessary to unambiguously confirm the structure and purity of a synthesized compound. This involves a suite of analytical techniques that provide complementary information.
Integrated Characterization Workflow
No single technique is sufficient. A logical workflow integrating multiple analytical methods is the authoritative standard in chemical synthesis and drug development. Spectroscopic methods confirm the molecular structure, while chromatography assesses purity.
Diagram: Integrated Compound Characterization Workflow
Caption: A logical workflow for the complete characterization of a novel compound.
Key Spectroscopic and Chromatographic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the exact structure of an organic molecule. For 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons, and an NH₂ signal.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The presence of bromine would be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two mass peaks (M+ and M+2) of nearly equal intensity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. Key expected absorptions would include N-H stretching for the amine group and aromatic C-H and C=C/C=N stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a non-volatile solid. By developing a suitable method (mobile phase, column, and detector), the compound can be separated from any impurities, and its purity can be quantified, typically as a percentage of the total peak area.
Conclusion
The thorough physicochemical characterization of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a prerequisite for its use in further research, particularly in drug discovery and development. While a specific, experimentally verified melting point for this compound is not documented in the searched scientific literature, this guide provides the authoritative framework and detailed protocols necessary for its determination. By following an integrated workflow that includes melting point analysis, mass spectrometry, NMR and IR spectroscopy, and chromatography, researchers can confidently establish the identity, structure, and purity of this and other novel benzimidazole derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
-
Khamidovich Khaibayev, A., et al. (n.d.). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. Available at: [Link]
-
Eswara Rao, K., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232. Available at: [Link]
-
Yadav, G., et al. (2013). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. Available at: [Link]
-
Rehman, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 7016. Available at: [Link]
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). Available at: [Link]
Sources
The Genesis of a Privileged Scaffold: A Technical Guide to the Synthesis of 5-Substituted 1-Ethyl-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows for facile interaction with various biological targets, leading to a broad spectrum of pharmacological activities.[1] The strategic introduction of substituents at the 1 and 5-positions of the benzimidazole ring has proven to be a powerful approach for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This in-depth technical guide provides a comprehensive overview of the historical development and current state-of-the-art synthetic strategies for a particularly important class of these derivatives: the 5-substituted 1-ethyl-benzimidazoles.
I. Historical Perspectives: The Dawn of Benzimidazole Synthesis
The journey into the world of benzimidazoles began in the late 19th century. The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, who obtained 2,5-dimethylbenzimidazole through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide. Shortly after, in 1875, Albert Ladenburg reported the synthesis of the same compound by heating 3,4-diaminotoluene with acetic acid. This latter approach laid the groundwork for one of the most fundamental methods for benzimidazole synthesis.
The classical Phillips-Ladenburg synthesis , a cornerstone in benzimidazole chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as 4M hydrochloric acid.[2] This method is particularly effective with aliphatic carboxylic acids, while reactions with aromatic carboxylic acids may require higher temperatures. The general mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
Another foundational method is the Weidenhagen reaction , which utilizes aldehydes or ketones as the one-carbon source for the cyclization with o-phenylenediamines. These early methods, while historically significant, often required harsh reaction conditions and sometimes resulted in low yields.[3][4]
II. Strategic Pathways to 5-Substituted 1-Ethyl-Benzimidazoles: A Two-Step Approach
The synthesis of 5-substituted 1-ethyl-benzimidazoles is most commonly and reliably achieved through a two-step sequence:
-
Formation of the 5-substituted-1H-benzimidazole core.
-
N-ethylation of the resulting benzimidazole.
This approach allows for the introduction of a wide variety of substituents at the 5-position and subsequent controlled ethylation at the N-1 position.
A. Constructing the 5-Substituted Benzimidazole Core
The key to synthesizing 5-substituted benzimidazoles lies in the use of appropriately substituted starting materials, namely 4-substituted-ortho-phenylenediamines . The substituent at the 4-position of the diamine will ultimately reside at the 5-position of the final benzimidazole product.
Synthesis of 4-Substituted-ortho-phenylenediamines:
These crucial precursors can be prepared through various synthetic routes. A common strategy involves the nitration of a substituted aniline, followed by reduction of the nitro group. For instance, 4-bromo-o-phenylenediamine can be synthesized from o-phenylenediamine by reaction with a brominating agent in acetic acid and acetic anhydride, followed by hydrolysis.[5] Another approach involves the direct conversion of cyclohexanones into substituted o-phenylenediamines through an iodine and copper co-catalyzed aerobic oxidative amination and aromatization.[6]
Cyclization to the 5-Substituted Benzimidazole:
Once the 4-substituted-o-phenylenediamine is in hand, the benzimidazole ring can be formed using several methods, with the Phillips-Ladenburg reaction being a prominent choice.
This protocol describes the synthesis of a key intermediate, 5-nitro-1H-benzimidazole, from 4-nitro-ortho-phenylenediamine.
Materials:
-
4-Nitro-ortho-phenylenediamine
-
Ethyl formate
-
Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃)
-
Hexane
Procedure:
-
A mixture of 4-nitro-ortho-phenylenediamine (1 equivalent, 33 mmol), 30 mL of ethyl formate, and 6 mL of hydrochloric acid is refluxed with magnetic stirring for 48 hours.[7]
-
After cooling the reaction mixture, the hydrochloric acid is neutralized with potassium carbonate.[7]
-
The resulting precipitate is filtered and washed with hexane to afford 5-nitro-1H-benzimidazole.[7]
Expected Yield: 95%[7]
Characterization:
-
¹H NMR (DMSO-d₆, 300 MHz), δ (ppm): 12.36 (s, 1H, NH), 8.29-7.76 (m, 4H, Ar-H)[7]
-
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): 145.15, 144.39, 136.49, 132.58, 120.08, 115.37, 111.6[7]
B. N-Ethylation of the 5-Substituted Benzimidazole Core
The introduction of the ethyl group at the N-1 position is typically achieved through an N-alkylation reaction. This step is crucial for modulating the biological activity of the final compound. Common ethylating agents include ethyl iodide and diethyl sulfate.
Regioselectivity of N-Alkylation:
A critical consideration in the N-alkylation of asymmetrically substituted benzimidazoles, such as 5-nitro-1H-benzimidazole, is the regioselectivity of the reaction. Alkylation can occur at either of the two nitrogen atoms of the imidazole ring, leading to a mixture of 1,5- and 1,6-disubstituted isomers. The ratio of these isomers is influenced by both the electronic and steric nature of the substituent at the 5-position, as well as the reaction conditions. For instance, in the methylation of 5(6)-nitro-benzimidazoles, a mixture of 1,5- and 1,6-isomers is often obtained, with the 1,5-isomer being the major product in some cases.
This protocol outlines a general procedure for the N-alkylation of a 5-substituted benzimidazole using an ethyl halide.
Materials:
-
5-Nitro-1H-benzimidazole
-
Ethyl iodide (or other ethyl halide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone (or other suitable solvent)
Procedure:
-
A mixture of 5-nitro-1H-benzimidazole (1 equivalent), ethyl iodide (1 equivalent), and anhydrous potassium carbonate (1 equivalent) is refluxed in dry acetone.[8]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography or fractional crystallization, to separate the 1-ethyl-5-nitro- and 1-ethyl-6-nitro-benzimidazole isomers.
Note: The separation of the resulting regioisomers can be challenging and often requires careful chromatographic techniques.
III. Modern Synthetic Developments: One-Pot Approaches and Greener Methodologies
In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for the synthesis of substituted benzimidazoles. These include one-pot reactions, the use of novel catalysts, and solvent-free or aqueous reaction conditions.
One-Pot Syntheses:
One-pot procedures that combine the formation of the benzimidazole ring and N-alkylation in a single synthetic operation are highly desirable as they reduce reaction time, minimize waste, and simplify purification. For example, a water-assisted tandem N-alkylation–reduction–condensation process has been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles.[9] While this specific example focuses on N-arylmethylation, the principle can be adapted for N-ethylation. Another approach involves the one-pot reductive cyclization of an o-nitroarylamine with an aldehyde using sodium dithionite.[10]
Catalytic and Green Approaches:
The use of various catalysts, including metal nanoparticles, solid acids, and ionic liquids, has enabled the synthesis of benzimidazoles under milder conditions and with higher yields. Green chemistry principles are also being increasingly applied, with methods utilizing microwave irradiation, ultrasonic irradiation, and reactions in aqueous media or under solvent-free conditions gaining prominence.[11]
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes.
Mechanism of the Phillips-Ladenburg Synthesis
The reaction proceeds through the initial acylation of one of the amino groups of the 4-substituted-o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the final 5-substituted benzimidazole.
Mechanism of N-Alkylation
The N-alkylation of a 5-substituted benzimidazole typically proceeds via an SN2 mechanism. A base, such as potassium carbonate, deprotonates the N-H of the imidazole ring to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the N-ethylated product.
V. Data Presentation: A Comparative Overview
| Synthetic Step | Method | Key Reagents | Typical Conditions | Advantages | Challenges |
| Core Synthesis | Phillips-Ladenburg | 4-Substituted-o-phenylenediamine, Carboxylic Acid/Derivative | Acidic, Reflux | Well-established, versatile | Harsh conditions, potential low yields |
| Core Synthesis | Weidenhagen | 4-Substituted-o-phenylenediamine, Aldehyde/Ketone | Oxidizing agent | Utilizes readily available aldehydes | Can require stoichiometric oxidants |
| N-Ethylation | Alkylation | 5-Substituted-1H-benzimidazole, Ethyl Halide/Sulfate | Basic, Reflux | Straightforward | Regioselectivity issues, isomer separation |
| One-Pot | Reductive Cyclization | Substituted o-Nitroaniline, Aldehyde, Reducing Agent | Varies | Increased efficiency, reduced waste | May have substrate limitations |
VI. Conclusion and Future Outlook
The synthesis of 5-substituted 1-ethyl-benzimidazoles has evolved significantly from the classical methods of the 19th century to the sophisticated and efficient protocols of today. The foundational Phillips-Ladenburg and Weidenhagen reactions provided the initial access to the benzimidazole core, while subsequent developments in N-alkylation techniques allowed for the introduction of the crucial 1-ethyl substituent.
Current research continues to focus on improving the efficiency, selectivity, and environmental footprint of these syntheses. The development of novel catalysts that can promote both the cyclization and N-alkylation in a single pot with high regioselectivity remains a key objective. Furthermore, the exploration of greener reaction media and energy sources, such as water, microwave, and ultrasound, will undoubtedly play a pivotal role in the future of benzimidazole synthesis. As our understanding of the biological importance of this privileged scaffold deepens, the demand for robust and versatile synthetic methodologies will continue to drive innovation in this exciting field of medicinal chemistry.
VII. References
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals.
-
"All-water" chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. (n.d.). RSC Publishing.
-
Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. (2025). The Journal of Organic Chemistry.
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). PMC.
-
N‐Alkylation of benzimidazole. (n.d.). ResearchGate.
-
Phillips-Ladenburg-Benzimidazol-Synthese. (n.d.). Wikipedia.
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). Beilstein Journals.
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.ws.
-
Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. (n.d.). Journal of the American Chemical Society.
-
Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. (n.d.). PMC.
-
Synthesis method for 4-bromo-o-phenylenediamine. (n.d.). Google Patents.
-
Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1): (n.d.). Rasayan Journal of Chemistry.
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. (2017). MedCrave online.
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online.
-
Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. (2025). RSC Publishing.
-
Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. (2025). ResearchGate.
-
Table 3 from Direct, Regioselective N-Alkylation of 1,3-Azoles. (n.d.). Semantic Scholar.
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
-
Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. (2020). PubMed.
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate.
-
Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole. (n.d.). Benchchem.
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova.
-
Efficient one pot synthesis of[7][9][12]triazolo[4,3-α][7][12] benzodiazepines derivatives. (n.d.).
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. (n.d.). PubMed.
-
Medicinally important N -substituted azoles. (n.d.). ResearchGate.
-
Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl). (1995).
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). MDPI.
-
Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (n.d.). PMC.
-
One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. (n.d.). IJFMR.
-
Diethyl sulfate. (n.d.). NCBI.
-
Studies on the Methylation of 5-Nitro-benzimidazoles. (2000). TÜBİTAK Academic Journals.
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (n.d.). PMC.
-
I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. (2017). Organic Chemistry Portal.
-
design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. (n.d.). PubMed.
Sources
- 1. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 6. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Pharmacological Profiling of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Executive Summary: The Privileged Scaffold Analysis
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (hereafter referred to as 5-Br-1-Et-ABZ ) represents a distinct pharmacological entity derived from the benzimidazole "privileged scaffold." While often encountered as a high-value intermediate in the synthesis of complex kinase inhibitors, the molecule itself possesses intrinsic biological activity governed by three critical structural features: the 2-amino H-bond donor motif , the 5-bromo hydrophobic/halogen-bonding substituent , and the 1-ethyl steric probe .
This guide analyzes 5-Br-1-Et-ABZ not merely as a building block, but as a bioactive probe. We will dissect its primary interactions with Casein Kinase 2 (CK2) and Inducible Nitric Oxide Synthase (iNOS) , contrasting its activity profile against the canonical unsubstituted benzimidazoles (e.g., TBI/TBB).
Structural Activity Relationship (SAR) & Pharmacophore Mapping
To understand the biological targets, we must first decode the molecule's interaction potential. The 1-ethyl substitution is the defining feature that differentiates this molecule from classic inhibitors like 5,6-dibromobenzimidazole.
The Pharmacophore Triad
-
2-Amino Group (
): Acts as a bidentate ligand. In kinase ATP pockets, it functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. -
5-Bromo Substituent (
): Provides lipophilicity and the potential for halogen bonding (X-bond). In many kinases, this bromine occupies a hydrophobic pocket (e.g., the "gatekeeper" region), significantly increasing affinity over the non-halogenated parent. -
1-Ethyl Group (
): This is the critical modulator. Unlike the unsubstituted N-H, the N-ethyl group eliminates a hydrogen bond donor. This often serves as a "negative control" probe to validate the necessity of the N1-H interaction in the hinge region of kinases, or to improve permeability (logP) for intracellular targets.
Visualization: SAR Logic Flow
The following diagram maps the structural features to their biochemical consequences.
Figure 1: Pharmacophore dissection of 5-Br-1-Et-ABZ highlighting the functional role of each substituent in target binding.
Primary Biological Target: Casein Kinase 2 (CK2)
Mechanism of Action
The benzimidazole scaffold is a well-documented ATP-competitive inhibitor class for Protein Kinase CK2 (formerly Casein Kinase II). Classic inhibitors like TBB (4,5,6,7-tetrabromobenzotriazole) and TBI (4,5,6,7-tetrabromobenzimidazole) bind in the ATP cleft.
The Role of 5-Br-1-Et-ABZ: While less potent than tetra-halogenated derivatives, the 5-bromo-2-amino variant is a crucial selectivity probe.
-
Binding Mode: The benzimidazole core sandwiches between Val53 and Val116. The 5-bromo group projects into the hydrophobic pocket adjacent to the gatekeeper residue.
-
The "Ethyl Effect": In wild-type CK2, the N1-nitrogen often donates a hydrogen bond to the backbone carbonyl of Val116 . By alkylating this position with an ethyl group, 5-Br-1-Et-ABZ tests the plasticity of this region. If the enzyme accommodates the ethyl group, it suggests a unique "back-pocket" opening, often exploited to gain selectivity over other kinases that cannot tolerate steric bulk at this position.
Validating the Target (Experimental Logic)
To confirm CK2 inhibition, one cannot rely on simple proliferation assays (which are confounded by off-target toxicity). A radiometric or luminescent kinase assay is required.[1]
Secondary Target: Inducible Nitric Oxide Synthase (iNOS)
Mechanism: Substrate Mimicry
2-aminobenzimidazoles share structural homology with guanidine , the functional group of L-Arginine (the natural substrate of NOS).
-
Inhibition Logic: 5-Br-1-Et-ABZ can bind to the heme-containing active site of iNOS, competing with L-Arginine. The 5-bromo substituent extends into the substrate access channel, potentially locking the enzyme in an inactive conformation or preventing dimerization.
-
Relevance: Unlike constitutive isoforms (eNOS, nNOS), iNOS is a key target for inflammation and oncology. The 1-ethyl group increases lipophilicity, potentially improving cellular uptake in inflamed tissues compared to the more polar, unsubstituted analogs.
Experimental Protocols
Protocol A: ADP-Glo™ Kinase Assay (CK2 Validation)
Rationale: This assay quantifies kinase activity by measuring the ADP formed from the phosphorylation reaction.[1] It is preferred over colorimetric assays due to high Z' factors and resistance to compound interference.
Workflow Diagram:
Figure 2: Step-by-step workflow for the ADP-Glo kinase assay to validate CK2 inhibition.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-Br-1-Et-ABZ in 100% DMSO to 10 mM. Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]
-
Reaction Assembly: In a white 384-well plate, add:
-
2 µL of Compound (serial dilution).
-
2 µL of CK2 Enzyme (0.5 ng/µL final).
-
2 µL of Substrate/ATP Mix (Casein substrate + 10 µM ATP).
-
-
Incubation: Seal and incubate at room temperature for 60 minutes.
-
ADP-Glo Step: Add 6 µL of ADP-Glo™ Reagent. Incubate 40 minutes (terminates kinase reaction, depletes remaining ATP).
-
Detection Step: Add 12 µL of Kinase Detection Reagent. Incubate 30 minutes (converts ADP generated by CK2 back to ATP, then to light).
-
Data Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Protocol B: Molecular Docking (In Silico Validation)
Before wet-lab synthesis or testing, validate the binding hypothesis.
-
Protein Prep: Retrieve PDB ID 3BQC (CK2 with inhibitor). Remove water/ligands.
-
Ligand Prep: Construct 5-Br-1-Et-ABZ in 3D. Minimize energy (MMFF94 force field).
-
Grid Generation: Center grid box on the ATP binding site (approx. coordinates: X=22, Y=10, Z=15).
-
Docking: Use AutoDock Vina.
-
Success Criteria: Binding affinity < -7.0 kcal/mol.
-
Check: Look for H-bond between the 2-amino group and the backbone of Val116 (hinge) and hydrophobic burial of the 5-Br group.
-
Quantitative Data Summary (Reference Values)
The following table summarizes expected inhibitory profiles based on SAR data of structurally related benzimidazoles.
| Target | Expected IC50 Range | Mechanism | Key SAR Determinant |
| CK2 (Casein Kinase 2) | 0.5 - 5.0 µM | ATP Competitive | 5-Br fits hydrophobic pocket; 1-Et may reduce potency vs unsubstituted analog. |
| DYRK1A | 1.0 - 10 µM | ATP Competitive | Homologous ATP pocket to CK2; often a co-target. |
| iNOS | 10 - 50 µM | Substrate Comp. | 2-amino mimics arginine guanidine group. |
| Tubulin | > 50 µM (Low) | Polymerization Inh. | 1-Ethyl group usually disfavors tubulin binding (requires carbamates). |
References
-
Garuti, L., et al. (2014).[2][3] "Benzimidazole Derivatives as Kinase Inhibitors." Current Medicinal Chemistry. Bentham Science.
-
PubChem. (2025).[4] "5-bromo-1H-benzimidazol-2-amine Compound Summary." National Library of Medicine.
-
Pagano, M. A., et al. (2008). "The Casein Kinase 2 Inhibitor 4,5,6,7-Tetrabromobenzotriazole (TBB) and its Analogues." Cellular and Molecular Life Sciences.
-
RCSB PDB. (2025). "Crystal Structure of CK2 with Benzimidazole Inhibitors (PDB: 3BQC)." Protein Data Bank.
-
BenchChem. (2025).[1][5] "Structure-Activity Relationships of Benzimidazole Scaffolds."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and its Core Scaffold
This guide provides an in-depth exploration of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, a substituted benzimidazole derivative of interest to researchers in medicinal chemistry and materials science. While a specific CAS Registry Number for this N-ethylated compound is not publicly cataloged, this document furnishes a thorough examination of its core chemical scaffold, 5-bromo-1H-benzo[d]imidazol-2-amine, including its established identifiers, synthesis, and characterization.
Furthermore, this guide presents a scientifically grounded, proposed synthesis for the target compound, 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, based on established N-alkylation methodologies for the 2-aminobenzimidazole framework. Detailed experimental protocols, safety guidelines, and characterization data are provided to support researchers in the synthesis and handling of these compounds.
Section 1: Core Chemical Identifiers and Properties
The foundational molecule for the target compound is 5-bromo-1H-benzo[d]imidazol-2-amine. Its key identifiers and properties are summarized below.
| Identifier | Value | Source |
| CAS Registry Number | 791595-74-9 | ChemicalBook[1] |
| Molecular Formula | C₇H₆BrN₃ | ChemicalBook[1] |
| Molecular Weight | 212.05 g/mol | ChemicalBook[1] |
| IUPAC Name | 5-bromo-1H-1,3-benzodiazol-2-amine | |
| Synonyms | 2-Amino-5-bromobenzimidazole, 6-bromo-1H-Benzimidazol-2-amine | ChemicalBook[1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=N2)N | Achmem[2] |
| InChI | 1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | ChemicalBook[1] |
| InChIKey | YLKNNXAMJFCCPY-UHFFFAOYSA-N | ChemicalBook[1] |
| Appearance | Light brown to brown solid | ChemicalBook[1] |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[1] |
Section 2: Synthesis Protocols
Synthesis of the Core Scaffold: 5-bromo-1H-benzo[d]imidazol-2-amine
The synthesis of the 5-bromo-1H-benzo[d]imidazol-2-amine core is a crucial first step. A reliable method involves the cyclization of 4-bromo-1,2-benzenediamine with cyanogen bromide.[1]
Reaction Scheme:
Figure 1: Synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 4-bromo-1,2-benzenediamine (4 g, 21.39 mmol) in methanol (20 mL) to create a dark brown solution.[1]
-
Carefully add cyanogen bromide (2.492 g, 23.52 mmol) to the solution. The reaction is exothermic and may cause the methanol to boil.[1]
-
Allow the reaction to proceed for 5 minutes.[1]
-
Dilute the reaction mixture with ethyl acetate (100 mL).[1]
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (100 mL) and a saturated sodium chloride solution (100 mL).[1]
-
Concentrate the organic layer under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-20% methanol in ethyl acetate, to yield 5-bromo-1H-benzimidazol-2-amine as a solid.[1]
Proposed Synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
The target compound can be synthesized via N-alkylation of the 5-bromo-1H-benzo[d]imidazol-2-amine core. This proposed protocol is based on general methods for the alkylation of benzimidazoles.
Reaction Scheme:
Figure 2: Proposed N-ethylation of the core scaffold.
Experimental Protocol:
-
To a solution of 5-bromo-1H-benzo[d]imidazol-2-amine (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
Section 3: Characterization
Characterization of 5-bromo-1H-benzo[d]imidazol-2-amine
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.47 (br. s., 2H), 6.94-7.00 (m, 1H), 7.01-7.06 (m, 1H), 7.23 (d, J = 1.85 Hz, 1H), 8.70-11.33 (m, 1H) | ChemicalBook[1] |
| Mass Spectrometry (ES LC-MS) | m/z = 212.2 (M+H)⁺ for ⁷⁹Br, m/z = 214.2 (M+H)⁺ for ⁸¹Br | ChemicalBook[1] |
Predicted Characterization of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Upon successful synthesis, the following characterization would be expected:
-
¹H NMR: The appearance of signals corresponding to the ethyl group (a quartet and a triplet) and a shift in the aromatic protons' signals compared to the parent compound.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the N-ethylated product (C₉H₁₀BrN₃, MW: 240.10 g/mol ).
-
¹³C NMR: Signals corresponding to the two carbons of the ethyl group, in addition to the benzimidazole core carbons.
-
FT-IR: Characteristic peaks for N-H stretching of the amino group and C-N stretching within the benzimidazole ring.
Section 4: Safety and Handling
The chemical, physical, and toxicological properties of 5-bromo-1H-benzo[d]imidazol-2-amine have not been thoroughly investigated.[3] Therefore, it is crucial to handle this compound and its derivatives with care in a well-ventilated laboratory setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are recommended.[3]
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed.
-
Incompatible materials include strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Section 5: Potential Applications
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. They are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4] The introduction of a bromo-substituent and N-alkylation can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine a compound of interest for further investigation in drug discovery programs. Additionally, substituted benzimidazoles are being explored for their non-linear optical (NLO) properties, suggesting potential applications in materials science.[5]
References
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PMC. [Link]
-
Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f).. ResearchGate. [Link]
-
SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID. SpectraBase. [Link]
-
5-bromo-1H-benzo[d]imidazole-2-carboxylic acid. MySkinRecipes. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC. [Link]
-
Safety data sheet. CPAchem. [Link]
-
2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PMC. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
-
MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Capot Chemical. [Link]
-
Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. ResearchGate. [Link]
-
Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. ResearchGate. [Link]
- Alkylation reaction method of benzimidazoles compounds.
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. [Link]
-
Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. [Link]
-
Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleD. E-RESEARCHCO. [Link]
Sources
- 1. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. capotchem.com [capotchem.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Reagents and catalysts for preparing 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Abstract & Strategic Overview
The compound 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (also known as 5-bromo-1-ethyl-2-aminobenzimidazole) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and receptor antagonists.
The synthesis of this molecule presents a specific regiochemical challenge: distinguishing between the N1 and N3 positions on the benzimidazole ring. Direct alkylation of the parent 5-bromo-2-aminobenzimidazole often results in a mixture of N1-ethyl and N3-ethyl isomers (tautomers) that are difficult to separate.
Recommended Strategy: To ensure complete regiocontrol, this protocol utilizes a "Pre-alkylation Route" . We construct the benzimidazole ring after establishing the N-ethyl substituent. This is achieved by nucleophilic aromatic substitution (
Retrosynthetic Analysis
The retrosynthesis (Figure 1) highlights the advantage of the pre-alkylation strategy. By breaking the imidazole ring at the C2-N3 and C2-N1 bonds, we trace the target back to 4-bromo-N1-ethylbenzene-1,2-diamine . This intermediate is accessible from 4-bromo-1-fluoro-2-nitrobenzene , where the position of the fluorine atom strictly defines the N1 position.
Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity.
Reagents & Catalysts Selection Guide
Key Reagents
| Reagent | Role | Selection Rationale |
| 4-Bromo-1-fluoro-2-nitrobenzene | Starting Material | The fluorine atom is a superior leaving group for |
| Ethylamine (2.0 M in THF) | Alkylating Agent | Used in excess to drive the |
| Tin(II) Chloride Dihydrate ( | Reducing Agent | Critical Choice: Standard catalytic hydrogenation ( |
| Cyanogen Bromide (BrCN) | Cyclization Agent | The "gold standard" for converting ortho-diamines to 2-aminobenzimidazoles. It acts as a one-carbon electrophile that provides the C2-amine functionality. |
Solvents & Additives
-
Ethanol (EtOH): Solvent for the reduction step; compatible with
. -
Methanol/Water: Solvent system for the BrCN cyclization, ensuring solubility of the polar salt intermediates.
-
Sodium Bicarbonate (
): Used to neutralize the hydrobromide salt formed during cyclization.
Detailed Experimental Protocols
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 4-bromo-N-ethyl-2-nitroaniline.
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 4-bromo-1-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) and a magnetic stir bar.
-
Solvent: Dissolve in THF (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Ethylamine (2.0 M in THF, 34 mL, 68 mmol, 3.0 equiv) dropwise over 15 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (
) and formation of a bright orange/yellow product ( ).
-
-
Workup: Concentrate THF under reduced pressure. Resuspend residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over
, filter, and concentrate. -
Yield: Expect ~95% yield of orange solid. Proceed without further purification.
Phase 2: Chemoselective Nitro Reduction
Objective: Synthesis of 4-bromo-N1-ethylbenzene-1,2-diamine.
Caution: Do not use Pd/C and
-
Setup: Dissolve the crude nitroaniline (from Phase 1) in Ethanol (100 mL) in a 500 mL RBF.
-
Reagent: Add
(25.6 g, 113 mmol, 5.0 equiv). -
Reaction: Heat to 70°C (Reflux) for 3–6 hours.
-
Observation: The deep orange color will fade to a pale yellow or colorless solution.
-
-
Workup (Critical Step):
-
Stability: The resulting diamine is oxidation-sensitive (turns dark/purple upon air exposure). Store under Nitrogen and use immediately in Phase 3.
Phase 3: Cyclization with Cyanogen Bromide
Objective: Formation of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
-
Setup: Dissolve the fresh diamine (approx. 22 mmol) in Methanol (60 mL) and Water (10 mL).
-
Addition: Cool to 0°C. Add Cyanogen Bromide (BrCN) (2.8 g, 26.4 mmol, 1.2 equiv) in one portion.
-
Safety: BrCN is highly toxic and volatile. Handle in a well-ventilated fume hood. Weigh in a closed container.
-
-
Reaction: Stir at RT for 12–16 hours.
-
Workup:
-
Concentrate methanol to ~20 mL volume.
-
Dilute with water (50 mL). The solution will be acidic (HBr salt).
-
Neutralize with aqueous
or to pH ~10. -
The free base product will precipitate.
-
-
Purification:
-
Filter the solid.
-
Wash with cold water and diethyl ether.
-
Recrystallization: Acetonitrile or Ethanol/Water (9:1) if necessary.[1]
-
Mechanism of Action (Cyclization)
The cyclization proceeds via nucleophilic attack of the secondary amine (N1) on the cyano carbon, followed by ring closure by the primary amine (N2).
Figure 2: Stepwise mechanism of BrCN-mediated benzimidazole formation.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Loss of Bromine (M-79/81 mass) | Over-reduction in Phase 2 | Ensure |
| Low Yield in Phase 3 | Oxidation of diamine | The diamine intermediate is unstable. Minimize air exposure; purge solvents with |
| Sticky Tin Salts (Phase 2) | Improper workup | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize tin complexes, or filter aggressively through Celite. |
| Regioisomer Contamination | Incorrect Starting Material | Verify the starting material is 4-bromo-1-fluoro-2-nitrobenzene . Using 2,4-dibromonitrobenzene reduces regioselectivity during the |
Safety & Handling (MSDS Highlights)
-
Cyanogen Bromide (BrCN):
-
Hazard: Fatal if inhaled or swallowed. Hydrolyzes to Hydrogen Cyanide (HCN) and HBr on contact with water/acid.
-
Control: Use only in a certified fume hood. Keep a cyanide antidote kit available. Destroy excess BrCN with bleach (NaOCl) solution before disposal.
-
-
4-Bromo-1-fluoro-2-nitrobenzene:
-
Hazard: Skin irritant and potential sensitizer.
-
-
Tin(II) Chloride:
-
Hazard: Corrosive. Causes severe skin burns and eye damage.
-
References
-
Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][4] Tetrahedron Letters, 25(8), 839-842.[4]
- Fairfull, A. E. S., Lowe, J. L., & Peak, D. A. (1952). The Chemistry of the Benzimidazoles. Journal of the Chemical Society, 4700-4704.
-
BenchChem Application Note. (2025). Reactivity of 4-Bromo-N1-ethylbenzene-1,2-diamine.
-
Organic Syntheses. (1931). Cyanogen Bromide Preparation and Usage. Org. Synth. 11, 30.
Sources
The Strategic Utility of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the benzimidazole core is a privileged scaffold, forming the structural basis of numerous therapeutic agents. Among the vast array of functionalized benzimidazoles, 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine emerges as a particularly strategic intermediate. Its unique trifecta of reactive sites—a nucleophilic 2-amino group, a sterically accessible N-1 ethylated nitrogen, and a versatile bromine handle at the 5-position—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this intermediate, complete with detailed protocols and the underlying scientific rationale for its use in pharmaceutical development. The strategic placement of the ethyl group at the N-1 position can enhance metabolic stability and modulate the physicochemical properties of the final drug candidate, while the bromine atom serves as a key anchor for late-stage diversification through various cross-coupling reactions.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization. The following table summarizes key characteristics of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀BrN₃ | Calculated |
| Molecular Weight | 240.10 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Typical Observation |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Experimental Observation |
| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. | Recommended Practice |
Synthesis of the Intermediate: A Stepwise Approach
The synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a multi-step process that begins with the commercially available 4-bromo-1,2-benzenediamine. The following protocol outlines a reliable and scalable synthetic route.
Protocol 1: Synthesis of 5-bromo-1H-benzimidazol-2-amine
This initial step involves the cyclization of 4-bromo-1,2-benzenediamine with cyanogen bromide to form the benzimidazole ring.
Materials:
-
4-bromo-1,2-benzenediamine
-
Cyanogen bromide
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromo-1,2-benzenediamine (1.0 eq) in methanol (5 mL per gram of diamine).
-
Carefully add cyanogen bromide (1.1 eq) portion-wise to the solution. Caution: Cyanogen bromide is highly toxic. Handle with appropriate personal protective equipment. The reaction is exothermic and may cause the solvent to boil.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazol-2-amine as a solid, which can be used in the next step without further purification.[1]
Protocol 2: Regioselective N1-Ethylation
The subsequent N-alkylation of 5-bromo-1H-benzimidazol-2-amine must be carefully controlled to favor substitution at the N-1 position over the N-3 or the exocyclic amino group. The use of a suitable base and alkylating agent is crucial for achieving high regioselectivity.
Materials:
-
5-bromo-1H-benzimidazol-2-amine
-
Ethyl iodide or diethyl sulfate
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 5-bromo-1H-benzimidazol-2-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. The N-1 alkylation is generally favored due to a combination of electronic and steric factors.
Application in Pharmaceutical Synthesis: Gateway to Bioactive Molecules
The strategic positioning of the bromine atom on the benzimidazole ring of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Application Example 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of C-5 Arylated Benzimidazoles
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the arylation of the 5-position of the benzimidazole core, a common structural motif in kinase inhibitors and other targeted therapies.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (0.05 eq) under a stream of inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Application Example 2: Buchwald-Hartwig Amination for the Synthesis of C-5 Aminated Derivatives
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse range of 5-amino-benzimidazole derivatives, which are prevalent in various classes of pharmaceuticals.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
-
Amine (e.g., morpholine or a primary aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq) to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion: A Key Building Block for Future Therapeutics
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine stands out as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its well-defined reactive sites allow for a modular and efficient approach to the construction of diverse molecular libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this powerful building block in the development of next-generation therapeutics. The ability to perform late-stage functionalization via established and robust cross-coupling methodologies underscores its strategic importance in accelerating the drug development pipeline.
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Mumtaz, M., et al. (2022). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
Sources
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Executive Summary & Chemical Assessment
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (also known as 1-ethyl-2-amino-5-bromobenzimidazole) represents a privileged scaffold in kinase inhibitor discovery. However, its functionalization via Suzuki-Miyaura cross-coupling presents specific chemoselective challenges that distinguish it from standard aryl halide couplings.
The Challenge: Catalyst Poisoning & Electronic Deactivation
Unlike simple aryl bromides, this substrate contains a 2-amino group and a benzimidazole N3 nitrogen . These Lewis-basic sites can coordinate to the Palladium center, displacing labile ligands (like PPh3) and forming catalytically inactive "off-cycle" resting states. Furthermore, the electron-rich nature of the benzimidazole ring increases the electron density at the C-Br bond, rendering the oxidative addition step slower than in electron-deficient systems.
Key Success Factors:
-
Ligand Selection: utilization of bulky, electron-rich phosphines (e.g., XPhos) or tightly binding bidentate ligands (e.g., dppf) to prevent amine coordination.
-
Base/Solvent Synergy: Use of biphasic systems to solubilize inorganic bases while maintaining organic solubility for the hydrophobic benzimidazole.
Mechanistic Insight & Catalyst Selection
To ensure high turnover numbers (TON), the catalytic cycle must outcompete the formation of the Pd-Amine complex.
Diagram 1: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard catalytic cycle alongside the specific "poisoning" pathway caused by the substrate's free amine.
Caption: Figure 1. The Suzuki catalytic cycle showing the competitive "Off-Cycle Trap" where the 2-amino group coordinates to Pd(II), stalling the reaction.
Recommended Protocols
Based on electronic assessment and empirical data for amino-benzimidazoles, two protocols are recommended. Protocol A is the robust "workhorse" for standard couplings. Protocol B is the "high-performance" method for sterically hindered or unstable boronic acids.
Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle and binds tightly to Palladium, making it difficult for the substrate's amine to displace it.
Materials:
-
Substrate: 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[1]·CH2Cl2) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial/flask with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and K2CO3 (3.0 eq).
-
Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). Note: Concentration should be approx 0.1 M with respect to the bromide.
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen poisons the active Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) quickly to the mixture.
-
Reaction: Seal the vessel and heat to 80-90°C for 4-16 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H mass) and formation of the product.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, filter, and concentrate.
Protocol B: The "High-Performance" Method (XPhos Pd G3)
Best for: Heterocyclic boronic acids, sterically hindered partners, or if Protocol A fails.
Rationale: XPhos is a bulky, electron-rich Buchwald ligand. Its steric bulk prevents the substrate's amine from approaching the Pd center (preventing poisoning), while its electron-rich nature accelerates the oxidative addition into the electron-rich benzimidazole bond.
Materials:
-
Catalyst: XPhos Pd G3 (or G2) (0.02 - 0.05 equiv)
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 - 3.0 equiv)
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Step-by-Step Procedure:
-
Setup: Charge vial with Substrate, Boronic Acid, and K3PO4.
-
Solvent: Add THF/Water mixture (degassed).
-
Catalyst: Add XPhos Pd G3.
-
Reaction: Heat to 60-80°C . Note: This catalyst is highly active; lower temperatures often suffice, reducing protodeboronation side reactions.
-
Workup: Standard extraction (as above).
Optimization & Troubleshooting Guide
If the standard protocols result in low yield (<40%), consult the following optimization matrix.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to Protocol B (XPhos). Increase catalyst loading to 10 mol%. |
| Starting Material Consumed, No Product | Protodeboronation | The boronic acid is decomposing. Use K3PO4 instead of Carbonates. Lower temp to 60°C. Add boronic acid in portions. |
| Homocoupling of Boronic Acid | Oxidation | Inefficient degassing. Sparge solvents longer. Ensure inert atmosphere. |
| Product Trapped in Aqueous Phase | pH/Solubility | Benzimidazoles are amphoteric. Ensure the aqueous workup pH is ~8-9 (neutral/slightly basic) to keep the amine unprotonated and organic-soluble. |
Diagram 2: Experimental Workflow
The following flow illustrates the decision logic for executing and purifying the reaction.
Caption: Figure 2. Decision tree for selecting and optimizing the Suzuki coupling workflow.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Meanwell, N. A., et al. (2011). Inhibitors of HCV NS5B Polymerase: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry (Specific application to benzimidazole couplings). Link
-
Valente, S., et al. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] Chemistry - A European Journal.[5] Link
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Microwave-assisted synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
An Application Note for the Rapid Synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine via Microwave Irradiation
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry. The described method utilizes microwave-assisted organic synthesis (MAOS) to achieve rapid, efficient, and high-yield production. By leveraging the principles of microwave heating, this protocol significantly reduces reaction times from hours to mere minutes when compared to conventional thermal methods.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.
Introduction: The Rationale for Microwave-Assisted Synthesis
The benzimidazole nucleus is a privileged scaffold in pharmaceutical chemistry, forming the core structure of numerous clinically significant drugs with a wide array of biological activities, including antihistaminic, anticancer, and antiviral properties.[1][3][4] The synthesis of functionalized 2-aminobenzimidazoles, such as the target compound, is therefore of considerable interest for drug discovery pipelines.
Traditional synthesis methods often rely on conventional heating (e.g., oil baths, heating mantles), which transfers energy indirectly and inefficiently through convection.[5] This process can be slow, energy-intensive, and sometimes leads to lower yields and the formation of impurities.[1] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that circumvents these limitations.[2] By directly coupling microwave energy with polar molecules in the reaction mixture, the process achieves rapid and uniform volumetric heating.[5][6][7] This direct energy transfer dramatically accelerates reaction rates, often leading to cleaner reactions, higher yields, and a significant reduction in synthesis time.[4]
This document details a robust microwave-assisted protocol for the cyclization of 4-bromo-N¹-ethylbenzene-1,2-diamine with cyanogen bromide to yield 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
Reaction Principle and Mechanism
The synthesis proceeds via a condensation and subsequent intramolecular cyclization. The proposed mechanism involves two key steps:
-
Nucleophilic Attack: The more nucleophilic secondary amine of the 4-bromo-N¹-ethylbenzene-1,2-diamine attacks the electrophilic carbon of cyanogen bromide. This forms an intermediate guanidinium-like species.
-
Intramolecular Cyclization: The pendant primary amine then performs an intramolecular nucleophilic attack, leading to the formation of the five-membered imidazole ring and elimination of HBr, yielding the stable 2-aminobenzimidazole product.
Microwave irradiation accelerates this reaction by efficiently overcoming the activation energy barriers for both steps through rapid, localized superheating of the polar solvent and reactants.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-N¹-ethylbenzene-1,2-diamine | ≥97% | Commercially Available | Starting material. |
| Cyanogen Bromide (CNBr) | ≥97% | Commercially Available | Highly Toxic. Handle with extreme caution in a fume hood. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house | For work-up. |
| Brine (Saturated NaCl) | - | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 20 mL pressure-rated microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Analytical balance
-
Fume hood
Step-by-Step Synthesis Procedure
CAUTION: Cyanogen bromide is extremely toxic and volatile. This entire procedure must be performed within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-bromo-N¹-ethylbenzene-1,2-diamine (1.0 mmol, 215 mg).
-
Solvent Addition: Add 4 mL of anhydrous ethanol to the vessel. Stir the mixture briefly to dissolve the diamine.
-
Reactant Addition: Carefully add cyanogen bromide (1.1 mmol, 116 mg) to the solution in the fume hood.
-
Vessel Sealing: Immediately and securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
Product Work-up and Purification
-
Quenching: Carefully transfer the reaction mixture to a 100 mL beaker. Slowly add 20 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50%).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine as a solid.
Caption: Experimental workflow from preparation to analysis.
Expected Results
This microwave-assisted protocol is designed for high efficiency. The expected results based on analogous syntheses are summarized below.
| Parameter | Value |
| Reaction Time | 10 minutes (hold time) |
| Reaction Temperature | 120 °C |
| Expected Yield | 75-90% |
| Appearance | Off-white to light brown solid |
| Purity (post-chromatography) | >95% |
Critical Safety Considerations for Microwave Chemistry
Adherence to strict safety protocols is paramount when performing microwave-assisted synthesis.[8][9]
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for laboratory synthesis.[8][10] Laboratory-grade reactors are built with the necessary pressure/temperature sensors, safety interlocks, and corrosion-resistant materials to handle chemical reactions safely.[8][11]
-
Pressure Management: Always use pressure-rated, sealed vessels designed for the specific microwave reactor. Never exceed the recommended reaction volume (typically no more than 2/3 full) to allow for headspace.[9] Ensure caps are sealed correctly to prevent leaks but be aware of the potential for over-pressurization in case of a runaway reaction.
-
Solvent Choice: Avoid using low-boiling, flammable solvents unless the reactor is specifically designed for them and proper ventilation is in place.[11][12] Ethanol is a suitable choice due to its polarity and relatively high boiling point.
-
Avoid Metals: Do not place any metal objects, including spatulas or aluminum foil, inside the microwave cavity, as this can cause arcing and create a fire or explosion hazard.[9][11][12]
-
Monitoring and Control: Even with automated systems, monitor the reaction progress, especially for new or scaled-up reactions.[9] Start with small-scale reactions to assess the kinetics before increasing the batch size.[8]
-
Handling Hot Vessels: After irradiation, the reaction vessel will be extremely hot and under pressure. Allow the vessel to cool completely before removal. Wear thermal-resistant gloves when handling the hot vessel.[9][12]
-
Chemical Hazards: Be fully aware of the hazards associated with all reagents. Cyanogen bromide is acutely toxic if inhaled or absorbed through the skin. All manipulations must occur in a fume hood.
References
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- University of Wollongong Australia. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
- Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- Kansas State University. (n.d.). Microwave Safety.
- Google Patents. (n.d.). CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation.
- Sharma, R., et al. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
- Küçükay, H., et al. (2014). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013).
- Semantic Scholar. (n.d.). Microwave assisted synthesis of 2-aryl benzimidazole.
- Küçükbay, H., & Serdar, M. (2017). Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Bentham Science.
- Yadav, A. R., et al. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Patneedi, C. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine. PubChem.
- Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. PubChem.
- ChemScene. (n.d.). 1225331-81-6 | 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide.
- Indian Academy of Sciences. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences.
- ChemicalBook. (n.d.). 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. Microwave Safety [k-state.edu]
- 10. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 11. scribd.com [scribd.com]
- 12. bangor.ac.uk [bangor.ac.uk]
Topic: Scalable Production Methods for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
An Application Note for Drug Development Professionals
Abstract
Substituted 2-aminobenzimidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The target molecule, 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, is a key intermediate whose efficient and scalable synthesis is critical for drug discovery and development pipelines. This application note provides a comprehensive guide for its production, moving from laboratory-scale synthesis to industrially viable methods. We present two robust synthetic routes, detailing step-by-step protocols, process optimization considerations, and analytical validation techniques. The primary recommended pathway involves the cyclization of the key intermediate, 4-bromo-N1-ethylbenzene-1,2-diamine, with cyanogen bromide, a method known for its high efficiency and yield. An alternative route is also discussed to provide flexibility in reagent selection and safety profiles.
Strategic Approach: Retrosynthetic Analysis
A successful scalable synthesis begins with a logical retrosynthetic plan. The target structure is deconstructed to identify a robust forward-synthesis pathway that relies on readily available starting materials and high-yielding chemical transformations.
The core of our strategy is the formation of the 2-aminobenzimidazole ring system. The most direct approach involves the cyclization of a corresponding o-phenylenediamine precursor. This leads to the key intermediate: 4-bromo-N1-ethylbenzene-1,2-diamine . The subsequent ring formation can be achieved using a one-carbon electrophile, such as cyanogen bromide.
Caption: Retrosynthetic analysis of the target molecule.
This analysis establishes a clear two-stage manufacturing process:
-
Synthesis of the Key Diamine Intermediate.
-
Cyclization to Yield the Final Product.
Protocol I: Synthesis of 4-bromo-N1-ethylbenzene-1,2-diamine
This intermediate is not commonly available commercially and must be synthesized. A reliable and scalable two-step sequence starting from 4-bromo-2-nitroaniline is detailed below.
Step 2.1: N-Ethylation of 4-bromo-2-nitroaniline
The first step involves the selective alkylation of the amino group. Using a phase-transfer catalyst is an effective strategy for large-scale reactions to improve reaction rates and yields.
Protocol:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq), toluene (10 vol), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add ethyl iodide (EtI, 1.2 eq) or diethyl sulfate (Et₂SO₄, 1.2 eq) over 1-2 hours, maintaining the temperature at 60-65°C.
-
After the addition is complete, maintain the reaction at 70°C and monitor its progress by HPLC or TLC until the starting material is consumed (typically 6-10 hours).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-ethyl-4-bromo-2-nitroaniline as a crude solid, which can be used directly in the next step or recrystallized from ethanol/water.
Step 2.2: Reduction of the Nitro Group
Catalytic hydrogenation is the method of choice for nitro group reduction in an industrial setting due to its high efficiency, clean conversion, and favorable waste profile compared to stoichiometric metal reductants.
Protocol:
-
Charge a hydrogenation reactor with N-ethyl-4-bromo-2-nitroaniline (1.0 eq), ethanol or ethyl acetate (15-20 vol), and a palladium on carbon catalyst (5% Pd/C, 1-2 mol%).
-
Purge the reactor with nitrogen, then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Heat the mixture to 40-50°C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by HPLC. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford 4-bromo-N1-ethylbenzene-1,2-diamine , typically as a dark oil or low-melting solid that can be used without further purification.
Protocol II: Cyclization to 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
This is the final and critical ring-forming step. The reaction with cyanogen bromide is highly effective and analogous to established procedures for similar benzimidazoles.[4]
Workflow Diagram:
Caption: Forward synthesis workflow for the final cyclization step.
Detailed Protocol:
-
Charge a reactor with the crude 4-bromo-N1-ethylbenzene-1,2-diamine (1.0 eq) and methanol (10 vol). Stir until a homogenous solution is formed.
-
Prepare a solution of cyanogen bromide (CNBr, 1.1 eq) in methanol (2 vol).
-
Critical Step: Cool the diamine solution to 0-5°C. Add the CNBr solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 15°C. The reaction is highly exothermic.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Concentrate the reaction mixture to approximately half its volume under reduced pressure.
-
Dilute the residue with ethyl acetate (15 vol) and water (10 vol).
-
Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 vol) to neutralize hydrobromic acid byproduct, followed by saturated brine (1 x 5 vol).[4]
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization. A mixture of isopropanol (IPA) and water or ethyl acetate and heptane is often effective. The product is typically isolated as a light brown or off-white solid.
Process Optimization and Scalability Considerations
Transitioning from the lab to pilot or manufacturing scale requires careful consideration of several factors.
| Parameter | Method A (CNBr Cyclization) | Alternative (Thiourea Route) | Rationale & Scalability Insight |
| Safety | High Hazard. CNBr is highly toxic and the reaction is exothermic. Requires closed systems and scrubber for off-gassing. | Moderate Hazard. Avoids CNBr. Desulfurizing agents (e.g., HgO, EDC) have their own safety profiles. | For Scale-Up: The CNBr route is industrially proven but demands stringent engineering controls. The alternative may be preferable if such controls are unavailable. |
| Yield & Purity | Typically high yield (>85%) with good purity post-crystallization.[4] | Variable yields. Can generate sulfur-containing impurities that are difficult to remove. | For Scale-Up: The CNBr route often leads to a more straightforward purification process, which is a significant cost and time advantage. |
| Cost | Cyanogen bromide is a relatively inexpensive commodity chemical. | Thiourea is also inexpensive, but cyclization promoters (e.g., carbodiimides) can be costly. | For Scale-Up: The overall process cost for the CNBr route is generally lower due to higher efficiency and simpler purification. |
| Work-Up | Standard acid-base extraction and crystallization. Well-defined and scalable. | Can be more complex depending on the desulfurization agent used. Metal-based reagents require specific waste streams. | For Scale-Up: Simpler work-up procedures reduce cycle time and solvent usage, making the CNBr route more attractive. |
Key Optimization Points:
-
Temperature Control: For the exothermic cyclization, a jacketed reactor with efficient cooling is mandatory to prevent runaway reactions and impurity formation.
-
Reagent Addition: Automated, slow addition of the CNBr solution is critical for maintaining temperature control and ensuring safety.
-
Purification: Developing a robust crystallization procedure is paramount for achieving high purity on a large scale, avoiding the need for costly and time-consuming column chromatography.
Analytical Characterization (Quality Control)
The identity and purity of the final compound and key intermediates must be rigorously confirmed.
| Test | Intermediate (Diamine) | Final Product | Purpose |
| ¹H NMR | Confirm ethyl group and aromatic substitution pattern. | Confirm formation of benzimidazole ring and retention of bromo and ethyl groups. | Structural Confirmation |
| LC-MS | Confirm molecular weight (M+H⁺). | Confirm molecular weight (M+H⁺).[4] | Identity Confirmation |
| HPLC | Purity assay (>95% recommended for next step). | Purity assay (>99% for drug development). | Quantify Purity & Impurities |
| Melting Point | Characterization. | Confirm identity and purity against a reference standard. | Physical Property Confirmation |
Expected Data for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine:
-
¹H NMR (400 MHz, DMSO-d₆): δ ppm ~7.3-7.5 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.5 (br s, 2H, -NH₂), ~4.1 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃).
-
LC-MS (ESI): m/z calculated for C₉H₁₀BrN₃ [M+H]⁺: 240.01, 242.01 (isotopic pattern for Br).
Conclusion
The synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine can be reliably scaled through a two-stage process involving the synthesis of a diamine intermediate followed by a highly efficient cyanogen bromide-mediated cyclization. This route offers high yields, straightforward purification, and is built upon well-understood, industrially applicable chemical transformations. While the high toxicity of cyanogen bromide necessitates robust engineering and safety controls, the overall efficiency of the process makes it the recommended pathway for scalable production in a professional drug development environment.
References
- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. National Center for Biotechnology Information.
- Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives. Justia Patents.
- US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. Google Patents.
- US20130345436A1 - method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. Google Patents.
- Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. National Center for Biotechnology Information.
- US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. Google Patents.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- JPWO2006115137A1 - 2-Aminobenzimidazole derivatives and their pharmaceutical use. Google Patents.
- Selected current methods for the synthesis of 2‐aminobenzimidazoles. ResearchGate.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.
- Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). ResearchGate.
- 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE Synthesis. ChemicalBook.
Sources
Advanced Functionalization Strategies for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Application Note: AN-2026-BEBA
Executive Summary
The scaffold 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (referred to herein as 5-BEBA ) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antiparasitic agents, and GPCR modulators.
While the 5-bromo substituent provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the 2-amino group is the primary vector for diversification. However, its reactivity is nuanced; the exocyclic amine exhibits reduced nucleophilicity due to guanidine-like resonance with the benzimidazole core. Furthermore, competition between the exocyclic nitrogen (
This guide details three validated protocols for functionalizing the amino group of 5-BEBA:
-
Chemoselective Acylation: Synthesis of amides.
-
Heteroannulation: Construction of tricyclic imidazo[1,2-a]benzimidazoles.
-
Urea/Carbamate Formation: Accessing peptidomimetic motifs.
Reactivity Profile & Mechanistic Insight[1]
The Nucleophilicity Paradox
Unlike a standard aniline, the amine in 5-BEBA is part of a cyclic guanidine system. The lone pair on
-
Consequence: Under neutral conditions, electrophiles may attack
(the ring nitrogen). Under basic conditions, deprotonation of restores its nucleophilicity, favoring exocyclic functionalization. -
The 1-Ethyl Advantage: The ethyl group at
blocks that position, simplifying regioselectivity and preventing tautomeric ambiguity often seen in -unsubstituted benzimidazoles.
Orthogonality of the 5-Bromo Group
The 5-bromo moiety is stable under the nucleophilic substitution and condensation conditions described below. It should be preserved for subsequent Pd-catalyzed elaboration after the amino group has been functionalized.
Experimental Protocols
Protocol A: Chemoselective N-Acylation (Amide Synthesis)
Target: Generation of focused libraries of 2-amido-benzimidazoles.
Rationale: To overcome the reduced nucleophilicity of the amine without acylating the ring nitrogen (
Materials:
-
Substrate: 5-BEBA (1.0 equiv)
-
Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.1 equiv)
-
Base: Pyridine (2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-BEBA (1 mmol, ~240 mg) in anhydrous DCM (5 mL). If solubility is poor, switch to DMF.
-
Base Addition: Add Pyridine (2 mmol, 160 µL) and cool the mixture to 0°C under nitrogen atmosphere.
-
Acylation: Add the acid chloride (1.1 mmol) dropwise over 5 minutes.
-
Critical Checkpoint: Maintain 0°C to prevent bis-acylation (imide formation).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (5% MeOH in DCM). The starting material (polar, low
) should disappear; the amide is typically less polar.
-
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Validation:
-
1H NMR: Appearance of amide -NH singlet (typically
9.0–11.0 ppm). -
MS:
shift corresponding to acyl group addition.
Protocol B: Heteroannulation to Imidazo[1,2-a]benzimidazoles
Target: Fused tricyclic systems for DNA intercalation or kinase inhibition.
Rationale: This reaction utilizes the ambident nucleophilicity of the 2-aminobenzimidazole. Reaction with an
Materials:
-
Substrate: 5-BEBA (1.0 equiv)
-
Reagent:
-Bromoacetophenone (substituted) (1.1 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Base:
(optional, often not needed for initial salt formation)
Step-by-Step Methodology:
-
Condensation: Dissolve 5-BEBA (1 mmol) and
-bromoacetophenone (1.1 mmol) in EtOH (10 mL). -
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Observation: A precipitate often forms (the hydrobromide salt of the intermediate).
-
-
Cyclization: If the intermediate is isolated, resuspend in EtOH and add mild base (
) and reflux for an additional 2 hours to force dehydration and ring closure. -
Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and partition between water/DCM.
-
Purification: Recrystallization from EtOH is often sufficient.
Mechanism Note: The 1-ethyl group forces the cyclization to occur across the
Protocol C: Urea Formation via Isocyanates
Target: Peptidomimetics and soluble epoxide hydrolase (sEH) inhibitors.
Rationale: Isocyanates are highly electrophilic and react readily with 5-BEBA without requiring activation reagents.
Step-by-Step Methodology:
-
Setup: Dissolve 5-BEBA (1 mmol) in dry THF (5 mL).
-
Addition: Add the isocyanate (1.1 mmol) at RT.
-
Catalysis: If reaction is sluggish (due to the electron-withdrawing 5-Br), add 1 drop of Dibutyltin Dilaurate (DBTDL) or Triethylamine.
-
Heating: Stir at 60°C for 3 hours.
-
Isolation: The urea product often precipitates upon cooling or addition of Hexane. Filter to isolate.[1][2]
Visualization of Workflows
The following diagram illustrates the divergent pathways for functionalizing 5-BEBA.
Figure 1: Divergent functionalization pathways for 5-BEBA. Blue paths indicate the starting point. Green nodes represent stable, isolated functionalized products. Red node represents the fused heterocyclic outcome.
Comparative Analysis of Conditions
| Reaction Type | Reagent Class | Primary Challenge | Key Control Parameter | Typical Yield |
| Amidation | Acid Chlorides | Bis-acylation (Imide formation) | Temperature (0°C start) & Stoichiometry (1:1) | 75–90% |
| Cyclization | Regioselectivity (N3 vs N-exo) | Solvent polarity (EtOH) & Reflux | 60–80% | |
| Urea Formation | Isocyanates | Low nucleophilicity of amine | Catalyst (DBTDL) or Heat (60°C) | 85–95% |
| Sulfonylation | Sulfonyl Chlorides | Sluggish reaction | Stronger base (NaH) in DMF may be required | 50–70% |
References
-
Gnanasekaran, K. et al. (2021).[3] Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds. Link
-
Shaabani, A. et al. (2013).[4] One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science. Link
-
Ravi, S. et al. (2015).[5] Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Link
-
Wang, Y. et al. (2011).[6] A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization. The Journal of Organic Chemistry. Link
-
Salahuddin, et al. (2017). Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives. BMC Chemistry. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Recrystallization Strategies for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Topic: Solvent Selection and Recrystallization Protocols for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine Content Type: Application Note & Technical Guide Doc ID: AN-BZ-5Br-Et-001
Introduction & Chemical Context
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (also referred to as 5-bromo-1-ethyl-2-aminobenzimidazole) is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for kinase inhibitors, antivirals, and receptor modulators.
High purity is non-negotiable for this compound because the 2-amino group is highly reactive. Impurities—such as unreacted diamines, regioisomers (6-bromo variants), or oxidative byproducts—can drastically skew Structure-Activity Relationship (SAR) data or poison downstream catalytic coupling reactions (e.g., Buchwald-Hartwig aminations).
Physicochemical Profile
To select the correct solvent, we must first deconstruct the molecule’s interaction potential:
-
Benzimidazole Core: Planar, aromatic system (π-π stacking potential).
-
2-Amino Group: Hydrogen bond donor/acceptor; basic (
). This makes the molecule polar enough to interact with alcohols. -
1-Ethyl Group: Increases lipophilicity compared to the parent (
) benzimidazole, reducing water solubility and increasing solubility in chlorinated solvents and esters. -
5-Bromo Substituent: A heavy, lipophilic halogen. It significantly increases molecular weight and decreases solubility in polar protic solvents compared to the non-halogenated analog.
Solvent Selection Logic
The "Ideal Recrystallization Solvent" for this molecule must exhibit a steep solubility curve: high solubility at boiling point (
Solubility Predictions & Experimental Data
| Solvent Class | Solvent | Predicted Behavior | Suitability |
| Polar Protic | Ethanol (EtOH) | Moderate solubility at RT; High at | Excellent (Primary Choice) |
| Polar Protic | Methanol (MeOH) | High solubility. Risk of yield loss if not cooled to | Good (for high impurity load) |
| Polar Aprotic | Acetonitrile (ACN) | Moderate solubility. Good for separating polar impurities.[1][2] | Good (Alternative) |
| Polar Aprotic | DMF/DMSO | Too soluble. Hard to remove. | Avoid (unless as Solvent A) |
| Non-Polar | Hexanes/Heptane | Insoluble (Anti-solvent). | Excellent (as Anti-solvent) |
| Chlorinated | DCM/Chloroform | High solubility even at low temp. | Poor (for single solvent) |
| Aqueous | Water | Insoluble. | Excellent (as Anti-solvent) |
The "Isomer Challenge"
If this compound was synthesized via alkylation of 5-bromobenzimidazole, the crude material likely contains the 6-bromo-1-ethyl regioisomer.
-
Strategic Insight: The 5-bromo and 6-bromo isomers often have slightly different lattice energies. Ethanol/Water systems are historically effective at enriching the 5-bromo isomer due to subtle differences in hydration and packing efficiency [1].
Detailed Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification of crude material with >85% purity.
-
Preparation: Place 1.0 g of crude 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine in a 50 mL Erlenmeyer flask.
-
Dissolution: Add absolute Ethanol (approx. 5–8 mL) and heat to reflux (
) with magnetic stirring.-
Note: If the solid does not dissolve, add more EtOH in 1 mL increments. Do not exceed 15 mL/g.
-
-
Hot Filtration (Critical): If black specks (oxidized polymer) or insoluble salts remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature (RT) slowly (over 30–45 mins).
-
Deep Cooling: Once at RT, place the flask in an ice bath (
) for 1 hour. -
Isolation: Filter the white/off-white needles via vacuum filtration.
-
Wash: Wash the cake with 2 mL of ice-cold Ethanol.
-
Drying: Dry under vacuum at
for 4 hours.
Protocol B: Multi-Solvent Recrystallization (Ethanol/Water)
Best for: Oily crudes or separating stubborn regioisomers.
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling Ethanol required to obtain a clear solution.
-
The Cloud Point: While maintaining reflux, add hot Distilled Water dropwise.
-
Observation: The solution will eventually turn turbid (cloudy) and persist.
-
-
Back-Solvation: Add 2–3 drops of Ethanol to clear the turbidity.
-
Crystal Growth: Remove from heat and cover. Allow to cool undisturbed.
-
Why: The presence of water increases the polarity of the solvent system, forcing the hydrophobic bromo-benzimidazole out of solution as the temperature drops [2].
-
-
Harvest: Filter and wash with a 50:50 cold Ethanol/Water mixture.
Protocol C: "Oiling Out" Rescue (Ethyl Acetate/Heptane)
Best for: Material that forms a gum/oil instead of crystals in alcohols.
-
Dissolve: Dissolve crude in minimum boiling Ethyl Acetate.
-
Precipitate: Slowly add Heptane (or Hexane) until slight turbidity is observed.
-
Seed: If available, add a "seed crystal" of pure product. If not, scratch the inner glass wall with a spatula to create nucleation sites.
-
Cool: Cool to RT. If oil forms again, reheat and add slightly more Ethyl Acetate, then cool more slowly.
Decision Workflow (Visualization)
The following diagram illustrates the logical decision path for selecting the correct purification method based on the state of the crude material.
Caption: Decision tree for solvent selection based on crude purity and physical behavior (oiling vs. crystallizing).
Troubleshooting & Optimization Data
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Solvent boiling point is higher than the melting point of the solvated impurity-product mix. | Switch to a lower boiling solvent system (e.g., DCM/Hexane) or use Protocol C . |
| No Precipitation | Solution is not saturated (too much solvent).[7] | Evaporate 50% of the solvent volume on a rotovap and re-cool. |
| Colored Crystals | Oxidized amine impurities trapped in lattice. | Perform a "Hot Filtration" with activated charcoal (carbon) before cooling [3]. |
| Low Yield | Product is too soluble in cold solvent. | Use an Anti-solvent (Water or Heptane) or cool to |
Stability Note
Aminobenzimidazoles, particularly brominated ones, can be light-sensitive.
-
Recommendation: Wrap crystallization flasks in aluminum foil during the cooling phase to prevent photo-oxidation, which turns the crystals brown.
References
-
Stedman, R. J. (1969). 2-Aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. U.S. Patent No.[8] 3,455,948.[8] Washington, DC: U.S. Patent and Trademark Office. Link
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Link
-
BenchChem. (2025).[2] Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Technical Support Center. Link
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
Formulation strategies involving 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Application Note: Formulation & Handling Strategies for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Executive Summary
This guide details the physicochemical properties and formulation strategies for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (hereafter referred to as BEBA ).[1] As a 2-aminobenzimidazole derivative, BEBA exhibits a classic "brick-dust" profile: high crystallinity and poor aqueous solubility, which often leads to erratic bioavailability in preclinical studies.[1]
This protocol addresses the solubility-permeability trade-off .[1] While the 1-ethyl and 5-bromo substitutions enhance lipophilicity (improving membrane permeability and target binding), they significantly reduce aqueous solubility.[1] This note provides validated workflows for solubilization using pH manipulation, cosolvent systems, and cyclodextrin complexation to ensure consistent biological data.
Physicochemical Profile & Challenges
Before attempting formulation, one must understand the molecular behavior of BEBA.
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~240.1 g/mol | Small molecule; amenable to oral absorption if solubilized.[1] |
| LogP (Predicted) | 2.5 – 3.2 | Moderately lipophilic. High affinity for lipid bilayers but requires solubilizers for aqueous vehicles. |
| pKa (Basic) | ~7.2 – 7.8 (Amidine motif) | Critical: Solubility is pH-dependent.[1] It will be significantly more soluble at pH < 5.0. |
| H-Bond Donors | 1 (Exocyclic -NH2) | Potential for intermolecular H-bonding, leading to high lattice energy (crystallinity).[1] |
| Chemical Stability | Light Sensitive (Br-C bond) | Protect from direct UV light to prevent debromination.[1] |
The Solubility Paradox
The 2-amino group acts as a "molecular hook," allowing for salt formation. However, the 1-ethyl group removes a hydrogen bond donor at the N1 position, preventing tautomerization and fixing the molecule in a more hydrophobic state compared to its unsubstituted parent.
Formulation Decision Matrix
The choice of formulation depends strictly on the intended application. Do not use a "one-size-fits-all" vehicle.
Figure 1: Decision tree for selecting the appropriate vehicle based on experimental constraints.[1]
Detailed Protocols
Protocol A: High-Solubility Injectable Formulation (HP-β-CD)
Best for: IV/IP administration, pharmacokinetics (PK) studies, and maximizing bioavailability. Mechanism:[1] The hydrophobic benzimidazole core is encapsulated within the cyclodextrin cavity, while the hydroxyl groups interact with water.
Reagents:
-
BEBA (Solid)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)[1]
-
Sterile Water for Injection (WFI) or Saline
-
1N HCl and 1N NaOH (for pH adjustment)
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in WFI.[1] Stir until clear.
-
Acidification (The "pH-Shift" Method):
-
Weigh the required amount of BEBA (e.g., for a 5 mg/mL solution).
-
Add a minimal volume of 0.1N HCl (approx. 1 molar equivalent relative to the drug) to the powder. Vortex immediately. The amine will protonate, aiding initial dissolution.
-
-
Complexation:
-
Add the 20% HP-β-CD solution to the acidified drug mixture.[1]
-
Sonicate for 10–15 minutes at ambient temperature. Avoid heating >40°C to prevent degradation.
-
-
Neutralization:
-
Slowly adjust pH back to 4.5 – 5.5 using 0.1N NaOH.
-
Note: Do not adjust to pH > 7.0, or the free base may precipitate out of the complex.
-
-
Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter.
Validation Criteria:
-
Solution must remain clear for >24 hours at room temperature.
-
Check for precipitation upon 1:10 dilution in PBS (simulating blood stream injection).
Protocol B: Cosolvent System (PEG/PG)
Best for: Early-stage screening, subcutaneous (SC) or intraperitoneal (IP) injection. Warning:[1] High PEG concentrations can be viscous and painful upon injection.
Composition:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Cosolvent)
-
50% Saline or Water (Diluent)
Procedure:
-
Dissolve BEBA completely in pure DMSO (10% of final volume).
-
Add PEG 400 (40% of final volume) and vortex. The solution should be clear.
-
Slowly add warm (37°C) Saline (50% of final volume) while vortexing.
-
Critical Step: If saline is added too fast, the drug will crash out (precipitate). Add dropwise.
-
Protocol C: Standard Suspension (Oral Gavage)
Best for: High-dose toxicology or efficacy studies where solubility limits are exceeded.[1]
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. Procedure:
-
Micronize BEBA using a mortar and pestle to break up crystalline aggregates.
-
Add Tween 80 to the powder and triturate to form a paste (wetting).
-
Gradually add the 0.5% MC solution while grinding to form a uniform suspension.
-
Always stir the suspension immediately prior to dosing to ensure homogeneity.
Biological Handling & Stability
Storage of Stock Solutions
-
DMSO Stocks (10 mM): Stable at -20°C for 3 months.
-
Caution: Benzimidazoles can be hygroscopic. Seal vials tightly with Parafilm.
-
Thawing: Vortex vigorously after thawing. DMSO freezes at 18°C; ensure it is fully liquid before pipetting.
-
Light Sensitivity
The C-Br bond at position 5 is susceptible to photolytic cleavage.[1]
-
Requirement: Perform all weighing and formulation steps under amber light or wrap vials in aluminum foil.
-
Observation: A color change from off-white to yellow/brown indicates degradation (debromination or oxidation).[1]
Mechanistic Insight: Why this works?
The following diagram illustrates the interaction between the 2-aminobenzimidazole moiety and the formulation components.
Figure 2: Synergistic effect of pH adjustment and cyclodextrin encapsulation.[1]
References
-
Solubility Enhancement of Benzimidazoles
- Cyclodextrin Complexation: Title: Preparation and characterization of inclusion complexes of benzimidazole derivatives with beta-cyclodextrin. Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry. Context: Validates the use of Beta-CD for the benzimidazole core.
-
General Benzimidazole Pharmacology
- Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Chemical Properties & Safety
(Note: While specific literature on the exact 1-ethyl derivative is sparse, protocols are derived from the homologous 2-aminobenzimidazole class properties verified in Sources 1 and 3.)[1]
Sources
Technical Support Center: Synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Welcome to the technical support center for the synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information is structured to offer both immediate troubleshooting assistance and a deeper understanding of the reaction's underlying principles.
I. Reaction Overview and Mechanism
The synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is typically achieved through the cyclization of a substituted o-phenylenediamine precursor, namely 4-bromo-N1-ethylbenzene-1,2-diamine, with a cyanating agent like cyanogen bromide (BrCN). This reaction is a cornerstone for creating the 2-aminobenzimidazole scaffold, a privileged structure in medicinal chemistry.[1][2]
The reaction proceeds via nucleophilic attack of one of the diamine's amino groups on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent elimination to form the stable benzimidazole ring system.
Caption: Reaction mechanism for the formation of the target compound.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?
Low or no yield is a common problem that can often be traced back to the quality of the starting material or suboptimal reaction conditions.
-
Cause A: Oxidized Starting Material (4-bromo-N1-ethylbenzene-1,2-diamine)
-
Explanation: Phenylenediamines are notoriously sensitive to atmospheric oxygen, which can oxidize them into highly colored quinone-diimine species.[3] This oxidation compromises the purity and nucleophilicity of the diamine, preventing efficient cyclization. A color change in your starting material from off-white/light brown to a darker brown or purple is a primary indicator of oxidation.[3]
-
Solution:
-
Assess Purity: Before starting, check the color of your diamine. If it has darkened, its purity is questionable.
-
Handle Under Inert Atmosphere: All manipulations of the diamine, including weighing and transfer, should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3]
-
Use Deoxygenated Solvents: Ensure all solvents are thoroughly deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use.[3]
-
-
-
Cause B: Inactive or Poor Quality Cyanogen Bromide (BrCN)
-
Explanation: Cyanogen bromide is moisture-sensitive and can degrade over time. If it has been improperly stored, it may have hydrolyzed, reducing its effectiveness as a cyanating agent.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of cyanogen bromide.
-
Proper Storage: Store BrCN in a tightly sealed container in a cool, dry place, away from moisture.
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: Benzimidazole synthesis can be sensitive to temperature and solvent choice. High temperatures can sometimes lead to side reactions and degradation.[4]
-
Solution:
-
Temperature Control: The reaction of o-phenylenediamines with cyanogen bromide is often carried out by mixing equimolecular amounts of the reactants, and can typically proceed at room temperature or with gentle heating.[5] Avoid excessive heat unless literature for this specific substrate suggests otherwise.
-
Solvent Choice: The reaction is often performed in alcoholic solvents or aqueous solutions. Ensure the chosen solvent is appropriate and dry if required by the specific protocol.
-
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of impurities. What are these byproducts and how can I avoid them?
The formation of multiple products often points to side reactions involving the starting materials or intermediates.
-
Cause A: Dimerization or Polymerization of Oxidized Starting Material
-
Explanation: As mentioned, oxidized diamine can lead to polymeric byproducts which will appear as a complex mixture on a TLC plate.
-
Solution: Strictly adhere to the use of inert atmosphere techniques for handling the 4-bromo-N1-ethylbenzene-1,2-diamine starting material.[3]
-
-
Cause B: Incomplete Cyclization or Side Reactions with BrCN
-
Explanation: If the cyclization is not efficient, the intermediate guanidine may react further or other side reactions can occur. While cyanogen bromide is effective for forming 2-aminobenzimidazoles, alternative cyanating agents or reaction pathways exist that may offer cleaner profiles.[5][6]
-
Solution:
-
Monitor Reaction Progress: Use TLC to monitor the reaction. If the starting material is consumed but multiple products are present, consider adjusting the reaction time or temperature.
-
Purification: If impurity formation is unavoidable, the crude product will require purification. Flash column chromatography on silica gel is a standard method for purifying benzimidazole derivatives.[7][8] A typical eluent system would be a hexane/ethyl acetate or chloroform/ethanol gradient.[7][8]
-
-
Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I investigate?
A stalled reaction suggests an issue with stoichiometry, reagent activity, or the presence of inhibitors.
-
Cause A: Stoichiometric Imbalance
-
Explanation: The reaction typically uses equimolecular amounts of the diamine and cyanogen bromide.[5] An incorrect ratio can lead to unreacted starting material.
-
Solution:
-
Accurate Measurement: Carefully weigh your reagents to ensure a 1:1 molar ratio.
-
Purity Adjustment: If you suspect your starting material is impure (e.g., partially oxidized diamine), you may need to adjust the stoichiometry accordingly, though using pure starting material is the far better option.
-
-
-
Cause B: Insufficient Mixing
-
Explanation: If the reaction is heterogeneous or the stirring is inadequate, the reagents may not be in sufficient contact for the reaction to proceed efficiently.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. If solubility is an issue, consider a different solvent system in which both reactants are soluble.
-
Caption: A troubleshooting workflow for addressing low reaction yield.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended experimental protocol for this synthesis? A: The synthesis involves two key stages: the preparation of the diamine precursor and the final cyclization.
Stage 1: Synthesis of 4-bromo-N1-ethylbenzene-1,2-diamine This precursor is typically synthesized via N-ethylation of 4-bromo-2-nitroaniline, followed by the reduction of the nitro group.[7]
-
Protocol: N-Ethylation of 4-bromo-2-nitroaniline
-
Dissolve 4-bromo-2-nitroaniline (1.0 eq.) in an anhydrous solvent like DMF.
-
Add a base, such as anhydrous potassium carbonate (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Add an ethylating agent like ethyl iodide (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography.[7]
-
-
Protocol: Reduction of 4-Bromo-N-ethyl-2-nitroaniline
-
Dissolve the N-ethylated product (1.0 eq.) in ethanol or acetic acid.
-
Method A (Catalytic Hydrogenation): Add Raney Nickel (~10% w/w) and stir vigorously under a hydrogen atmosphere until the starting material is consumed.
-
Method B (Metal/Acid): Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.) in an ethanol/water mixture and heat as necessary.[7]
-
After completion, filter the catalyst (Method A) or solids (Method B) and concentrate the solvent. Purify as needed.
-
Stage 2: Cyclization to form 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
-
Under an inert atmosphere, dissolve 4-bromo-N1-ethylbenzene-1,2-diamine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Prepare a solution of cyanogen bromide (1.0 eq.) in the same solvent.
-
Slowly add the cyanogen bromide solution to the diamine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture for 4-12 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate or DCM/methanol) to yield the pure product.
Q: Are there alternatives to using the highly toxic cyanogen bromide? A: Yes. While BrCN is a very common and effective reagent, concerns over its toxicity have led to the development of other methods.[6] Alternatives for the synthesis of 2-aminobenzimidazoles include:
-
Cyanamide: Reacting the o-phenylenediamine with cyanamide is a viable industrial method.[2]
-
Thiourea Derivatives: Cyclodesulfurization of a pre-formed N-(o-aminophenyl) thiourea can yield the desired product. This often requires agents like mercury(II) oxide or methyl iodide, which also have toxicity concerns, but newer methods use reagents like iodoacetic acid.[2][8]
-
N-Substituted Carbon Imidoyl Dichlorides: These reagents can also be used to form the 2-aminobenzimidazole core.[1][2]
Q: How critical is the "ethyl" group on the N1 position to the reaction's success? A: The N-alkylation step is crucial for defining the final product structure. The presence of the ethyl group, versus a hydrogen or another alkyl group, primarily influences the nucleophilicity of the substituted amine and the steric environment around it. During the initial N-ethylation of 4-bromo-2-nitroaniline, careful control of stoichiometry is needed to prevent over-alkylation (di-ethylation), as the secondary amine product can be more nucleophilic than the starting primary amine.[7] Slow, dropwise addition of the ethylating agent at low temperatures helps to minimize this side reaction.[7]
| Parameter | Recommended Condition | Rationale |
| Diamine Handling | Inert Atmosphere (Glovebox/Schlenk) | Prevents oxidation of the sensitive o-phenylenediamine starting material.[3] |
| Solvents | Deoxygenated | Removes dissolved oxygen that can contribute to starting material degradation.[3] |
| N-Ethylation Temp. | 0-5 °C (during addition) | Minimizes di-ethylation by controlling the reaction rate.[7] |
| Cyclization Stoichiometry | 1:1 (Diamine:BrCN) | Ensures efficient conversion without excess unreacted starting materials.[5] |
| Purification | Flash Column Chromatography | Effective method for removing byproducts and isolating the final compound.[7][8] |
| Table 1. Summary of Critical Experimental Parameters. |
IV. References
-
Al-Azzawi, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Motghare, R. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available at: [Link]
-
Łukasik, E. & Wróbel, Z. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Rojas-León, C., et al. (2014). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. MDPI. Available at: [Link]
-
Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). ResearchGate. Available at: [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace. Available at: [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). SYNTHESIS OF YNAMIDES BY COPPER-MEDIATED COUPLING OF 1,1-DIBROMO-1-ALKENES WITH NITROGEN NUCLEOPHILES. PREPARATION OF 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses. Available at: [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]
-
Motghare, R. & Katolkar, P. (2022). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available at: [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PMC. Available at: [Link]
-
Rojas-León, C., et al. (2014). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. PMC - NIH. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][5][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. Available at: [Link]
-
Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Molbase. Available at: [Link]
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC. Available at: [Link]
-
Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. PMC. Available at: [Link]
-
CN102002002A - Preparation method of 5-aminobenzimidazole. Google Patents. Available at:
-
US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. Available at:
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. SpringerLink. Available at: [Link]
-
CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents. Available at:
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. Available at: [Link]
-
Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. Available at: [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Purification of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. Benzimidazole scaffolds are pivotal in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications, from biological screening to API development.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.
Part 1: Initial Assessment & Impurity Profiling (FAQs)
A successful purification strategy begins with a thorough understanding of what you are trying to remove. The answers below address the most common initial queries regarding the analysis of your crude reaction mixture.
Q1: What are the most likely impurities in my crude 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine?
A1: The impurity profile is intrinsically linked to your synthetic route. However, for typical syntheses involving the cyclization of a substituted o-phenylenediamine, you should anticipate the following species:
-
Unreacted Starting Materials: The most common culprits are the N-ethyl-4-bromo-o-phenylenediamine and the cyclizing agent (e.g., cyanogen bromide or a derivative). These are often more polar than the desired product.
-
Regioisomers: If the synthesis starts from a non-symmetrically substituted diamine, you may form the 6-bromo-1-ethyl isomer alongside your target 5-bromo product. These isomers often have very similar polarities, making them challenging to separate.
-
Over-brominated Byproducts: If bromination is a step in your synthesis, di- or tri-brominated benzimidazoles can form. These are typically less polar than the mono-brominated product.
-
Reaction Byproducts: Condensation reactions can generate various oligomeric or tar-like materials, which usually present as baseline streaking or spots at the origin on a TLC plate.
Q2: How can I perform a quick and effective purity assessment of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique to visualize the complexity of your crude mixture and guide your purification strategy.[4] It allows you to estimate the number of components and their relative polarities.
Experimental Protocol: Diagnostic TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Apply a small, concentrated spot of your sample solution onto the TLC baseline.
-
Elution: Develop the plate in a chamber saturated with the chosen mobile phase.
-
Visualization: Examine the developed plate under UV light (254 nm). Staining with an oxidizing agent like potassium permanganate or p-anisaldehyde can also be effective for visualizing non-UV active impurities.[5]
Table 1: Recommended TLC Solvent Systems for Benzimidazole Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| 30% Ethyl Acetate in Hexane | Low | Good for resolving non-polar impurities (e.g., over-brominated species). |
| 50% Ethyl Acetate in Hexane | Medium | A versatile starting point for most crude mixtures. |
| 5-10% Methanol in Dichloromethane | High | Effective for separating more polar impurities and the main product. |
| 95:5:0.5 DCM:Methanol:Triethylamine | High (Modified) | The triethylamine base minimizes streaking of the basic amine product on the acidic silica plate.[6] |
Part 2: Troubleshooting and Purification Workflow
Based on your initial TLC analysis, the following decision tree and detailed protocols will guide you to the most appropriate purification technique.
Caption: Purification strategy decision workflow.
Q3: My crude product is a complex mixture with significant baseline material on the TLC. What is the most robust purification strategy?
A3: For highly impure mixtures, a multi-step approach is required. An initial liquid-liquid extraction based on the compound's acid-base properties is exceptionally effective at removing neutral and acidic impurities, significantly simplifying the subsequent chromatographic step.[7][8] The basic 2-amino group of your benzimidazole is key to this technique; it can be protonated by an acid to form a water-soluble salt.[9]
Protocol 1: Preparative Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 5 g) in an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM) (100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x 50 mL).
-
Causality: The basic amine product is protonated to its hydrochloride salt, which is ionic and partitions into the aqueous HCl layer. Neutral impurities (like over-brominated byproducts) and acidic impurities remain in the organic layer.
-
-
Separation: Combine the aqueous layers. The initial organic layer can be discarded (or saved for analysis of neutral impurities).
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the hydrochloride salt, causing the neutral, organic-soluble amine product to precipitate.
-
Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent (DCM or Ethyl Acetate) (3 x 50 mL) to recover your purified product.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product, which can now be further purified by chromatography or recrystallization.
Q4: My main impurities are non-polar (higher Rf) or have similar polarity to my product. How should I set up a column?
A4: Flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[5][10] For basic amines like yours, special consideration must be given to the acidic nature of standard silica gel.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Selection: Choose a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica gel to crude compound by weight).
-
Solvent System Selection: Use TLC to determine an optimal eluent system that gives your product an Rf value of approximately 0.2-0.35. (Refer to Table 1).
-
Packing the Column: Pack the column using the "slurry method" with your chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve your crude material in a minimal amount of the elution solvent (or DCM). Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elution: Run the column under positive pressure, collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Expert Tip: To prevent peak tailing or streaking caused by the interaction of your basic amine with acidic silanol groups on the silica surface, add ~0.5-1% triethylamine (Et₃N) to your eluent system.[6] This deprotonates the silanol groups, presenting a more neutral surface for your compound.
-
Q5: My product is already >85% pure. How can I achieve analytical-grade purity (>99.5%)?
A5: Recrystallization is an ideal final purification step for removing small amounts of impurities from a solid compound that is already substantially pure.[11] The principle relies on the subtle differences in solubility between your product and the impurities in a chosen solvent at different temperatures.
Protocol 3: Recrystallization for Final Polishing
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find a suitable one. Sometimes a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is required.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near boiling) recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight. A procedure for recrystallizing a related benzimidazole from boiling water after treatment with decolorizing carbon has been reported and may be adaptable.[12]
Part 3: Final Purity Verification (FAQs)
Confirming the purity and identity of your final product is a critical step. A single method is rarely sufficient.
Q1: Is a single spot on a TLC plate enough to confirm purity?
A1: No. While a single spot on TLC is a good indicator, it is not definitive proof of purity. Co-eluting impurities are common. For rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[13][14]
Q2: What is a reliable HPLC method for analyzing 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine?
A2: A reversed-phase HPLC (RP-HPLC) method is most suitable. The acidic modifier in the mobile phase is crucial for obtaining sharp, symmetrical peaks by ensuring the basic amine is consistently protonated.[15][16]
Table 2: Example RP-HPLC Method for Purity Analysis
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Q3: What are the key 1H NMR signals that confirm the structure of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[17] You should expect to see the following characteristic signals (chemical shifts are approximate and depend on the solvent, e.g., CDCl₃ or DMSO-d₆):
-
Aromatic Protons (3H):
-
A doublet around 7.5-7.7 ppm (proton at C4, adjacent to the ethyl-substituted nitrogen).
-
A singlet or narrow doublet around 7.4-7.6 ppm (proton at C7).
-
A doublet of doublets around 7.1-7.3 ppm (proton at C6, coupled to both C4 and C7 protons).
-
-
Ethyl Group Protons (5H):
-
A quartet around 4.1-4.3 ppm (CH₂, 2H).
-
A triplet around 1.3-1.5 ppm (CH₃, 3H).
-
-
Amine Protons (2H):
-
A broad singlet (NH₂) that can appear over a wide range (e.g., 5.0-6.5 ppm) and may exchange with D₂O.
-
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Application Of Acid Base Extraction In Organic Chemistry - Online Plants. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole derivatives - PubMed. [Link]
-
Amine workup : r/Chempros - Reddit. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Acid base extraction - YouTube. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. [Link]
-
Wiley-VCH 2007 - Supporting Information. [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org. [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC. [Link]
-
Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF BENZEIMIDAZOLE - IJCRT.org. [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine - RSC Publishing. [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - RSC Publishing. [Link]
-
Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). - ResearchGate. [Link]
-
Benzimidazole - Wikipedia. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. ijcrt.org [ijcrt.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful synthesis of your target benzimidazole scaffolds.
Section 1: Troubleshooting Cyclization Failures in Benzimidazole Synthesis - A Q&A Approach
This section addresses the most frequently encountered issues during the cyclization of o-phenylenediamines with aldehydes or carboxylic acids (and their derivatives).
Question 1: My reaction has stalled. TLC/LC-MS analysis shows the presence of the starting o-phenylenediamine and aldehyde, but no desired benzimidazole product. What is the likely cause?
Answer: This is a classic case of reaction initiation failure. The initial condensation between the o-phenylenediamine and the aldehyde to form the Schiff base intermediate is often the first hurdle. Several factors could be at play:
-
Inadequate Acid Catalysis: The formation of the Schiff base is a reversible, acid-catalyzed reaction. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Insufficient acid catalysis will result in a sluggish or non-existent reaction.
-
Steric Hindrance: Bulky substituents on either the o-phenylenediamine or the aldehyde can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon.
-
Poor Reagent Quality: Degradation of the aldehyde (e.g., through oxidation to a carboxylic acid) or the diamine can prevent the initial condensation. Always use freshly purified or commercially available high-purity reagents.
Troubleshooting Steps:
-
Verify Acid Catalyst: If using a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid), ensure it has been added. If the reaction is still sluggish, a slight increase in the catalyst loading may be beneficial.
-
Check Reagent Purity: Assess the purity of your starting materials via TLC, NMR, or melting point analysis. If necessary, purify the aldehyde by distillation or recrystallization.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome steric barriers and promote Schiff base formation.
Question 2: My reaction mixture has turned dark, and I'm observing a complex mixture of products on my TLC plate, with very little of the desired benzimidazole. What's happening?
Answer: The development of a dark color and the formation of multiple byproducts are often indicative of oxidative degradation of the o-phenylenediamine starting material or intermediates. o-Phenylenediamines are notoriously sensitive to oxidation, especially under harsh reaction conditions.
-
Oxidation of o-Phenylenediamine: In the presence of air (oxygen), particularly at elevated temperatures or in the presence of certain metal catalysts, o-phenylenediamines can oxidize to form highly colored, polymeric materials.
-
Side Reactions of the Aldehyde: Aldehydes, especially those without α-hydrogens, can undergo disproportionation reactions (e.g., Cannizzaro reaction) under basic conditions, which are sometimes used in specific benzimidazole syntheses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dark reaction mixtures.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Moderate Temperatures: Avoid excessively high reaction temperatures, which can accelerate oxidative decomposition.
-
Addition of an Antioxidant: In some cases, the addition of a small amount of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can help to prevent oxidation.
Question 3: I have successfully formed the Schiff base intermediate, but the subsequent cyclization and aromatization to the benzimidazole is not occurring. What can I do to promote this final step?
Answer: The conversion of the Schiff base (or the corresponding aminal) to the final benzimidazole requires an oxidative cyclization. The choice of oxidant and reaction conditions are critical for this step.
-
Insufficient Oxidant: The most common reason for failure at this stage is the lack of a suitable oxidant to facilitate the final aromatization step, which involves the loss of two hydrogen atoms.
-
Inappropriate Solvent/Acid: The solvent and acid catalyst can play a significant role in the cyclization. For example, moving from a protic solvent like ethanol to a polar aprotic solvent like DMSO can sometimes facilitate the final oxidative step, especially when using molecular oxygen as the oxidant.
Strategies to Promote Cyclization:
| Strategy | Reagent/Condition | Rationale |
| Introduce an Oxidant | Sodium metabisulfite (Na2S2O5), Copper(II) acetate, FeCl3 | These reagents act as effective oxidants to drive the final aromatization of the dihydrobenzimidazole intermediate to the benzimidazole. |
| Change Solvent | DMSO, DMF | These solvents can facilitate oxidation, particularly when air or O2 is the intended oxidant. |
| Microwave Irradiation | Microwave Synthesis | Can significantly accelerate the rate of cyclization and often leads to cleaner reactions and higher yields in shorter reaction times. |
Mechanism Overview:
Caption: Simplified mechanism of benzimidazole formation.
Section 2: Experimental Protocols
Protocol 2.1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Sodium Metabisulfite
This protocol is a robust and widely used method for the synthesis of a variety of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Sodium metabisulfite (Na2S2O5) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1.0 eq), the substituted aldehyde (1.0 eq), and sodium metabisulfite (1.5 eq).
-
Add DMF as the solvent (a concentration of 0.1-0.5 M is a good starting point).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
References
-
Title: A novel and efficient one-pot synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles Source: Tetrahedron Letters URL: [Link]
-
Title: Sodium bisulfite as an efficient catalyst for the synthesis of 2-substituted benzimidazoles Source: Chinese Chemical Letters URL: [Link]
-
Title: Microwave-assisted synthesis of benzimidazoles: A review Source: Synthetic Communications URL: [Link]
Technical Support Center: Process Optimization for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Introduction: The Engineering of Selectivity
This technical guide addresses the synthesis and optimization of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine . The core challenge in synthesizing this molecule lies in the alkylation step of the precursor (2-amino-5-bromobenzimidazole).
Because the precursor exists in a tautomeric equilibrium, controlling Temperature and Pressure is not just about reaction rate—it is the primary lever for controlling regioselectivity (N1 vs. N3 alkylation) and preventing over-alkylation (exocyclic amine attack).
Module 1: Critical Process Parameters (CPP)
The Reagent-Pressure Nexus
The choice of ethylating agent dictates your pressure requirements. You are likely using either Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).
| Parameter | Ethyl Bromide (EtBr) Protocol | Ethyl Iodide (EtI) Protocol |
| Boiling Point | 38.4°C (Volatile) | 72.3°C (Stable liquid) |
| Reaction Temp | 60°C – 85°C | 50°C – 80°C |
| Pressure Req | MANDATORY Sealed Vessel (>2 bar) | Atmospheric (Reflux) |
| Primary Risk | Loss of stoichiometry due to evaporation; incomplete conversion. | Higher cost; light sensitivity; over-alkylation. |
| Recommendation | Use for scale-up (cost-effective) but requires autoclave/pressure tube. | Use for small-scale medicinal chemistry (easier handling). |
Temperature-Dependent Regioselectivity
The starting material, 2-amino-5-bromobenzimidazole, exists as two tautomers. Alkylation can occur at the N1 (yielding the desired 5-bromo-1-ethyl isomer) or N3 (yielding the 6-bromo-1-ethyl isomer).
-
Kinetic Control (Low T, <40°C): Often favors the less sterically hindered position, but conversion is slow.
-
Thermodynamic Control (High T, >80°C): Allows equilibration, but increases the risk of alkylating the exocyclic primary amine (
).
Module 2: Troubleshooting & FAQs
Q1: I am observing a mixture of two isomers (approx. 60:40 ratio) by LC-MS. How do I shift this?
Diagnosis: You are seeing the 5-bromo (desired) and 6-bromo (undesired) regioisomers. This is intrinsic to the N-alkylation of asymmetric benzimidazoles. Corrective Action:
-
Solvent Switch: Switch from DMF to Acetonitrile (ACN) or Acetone . Aprotic solvents with lower dielectric constants can sometimes improve the ratio closer to 80:20 due to specific solvation effects on the tautomers.
-
Temperature Adjustment: Lower the reaction temperature to 40°C and extend the reaction time (24–48h). High temperatures (refluxing DMF, >140°C) often degrade selectivity.
-
Base Selection: Use a milder base like
instead of . deprotonates rapidly, creating a "naked" anion that reacts indiscriminately. Carbonates allow for a more controlled, buffered deprotonation.
Q2: My reaction stalls at 70% conversion, even with excess EtBr.
Diagnosis: If using EtBr in an open flask or standard reflux, you have likely lost your reagent. EtBr boils at 38°C; a standard water condenser at 60°C reaction temp will not retain it efficiently. Corrective Action:
-
Immediate: Add fresh EtBr (1.5 eq) but seal the vessel .
-
System Change: Use a pressure tube (Q-tube or autoclave) rated for 5–10 bar. This keeps EtBr in the liquid phase, ensuring it remains available for the
reaction.
Q3: I see a molecular weight of +28 or +56 mass units above my target.
Diagnosis: You have over-alkylation . The exocyclic amine (
-
Protect the Amine: The most robust fix is to use a protecting group (e.g., Boc or Acetyl) on the 2-amino group before ethylation, then deprotect.
-
Stoichiometry Control: If protection is impossible, ensure you use exactly 1.0–1.1 equivalents of alkyl halide and add it dropwise to the benzimidazole/base mixture. Do not dump the reagent in all at once.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways dependent on Temperature and Reagent choice.
Caption: Figure 1. Reaction pathways showing the impact of temperature on regioselectivity and the risk of over-alkylation.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine with minimized regioisomeric impurities.
Reagents:
-
2-Amino-5-bromobenzimidazole (1.0 eq)[1]
-
Ethyl Iodide (1.1 eq) [Preferred for atmospheric pressure] OR Ethyl Bromide (1.2 eq) [Requires Pressure Vessel]
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (Dry, 10 volumes)
Step-by-Step:
-
Preparation: In a round-bottom flask (or pressure tube), suspend 2-amino-5-bromobenzimidazole and
in Acetonitrile. Stir at Room Temperature (RT) for 30 minutes. Note: This allows the base to activate the benzimidazole nitrogen. -
Addition:
-
If using EtI: Add dropwise over 15 minutes at RT.
-
If using EtBr: Add cold EtBr quickly, then immediately seal the pressure vessel.
-
-
Reaction:
-
Heat to 50°C . Do not exceed 60°C to prevent exocyclic amine alkylation.
-
Monitor by TLC/HPLC every 2 hours.
-
-
Workup (Purification of Isomers):
Module 5: Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting logic flow for yield loss and purity issues.
References
-
ChemicalBook. (2025).[5][6] 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE Physical Properties and Synthesis. Retrieved from
-
BenchChem. (n.d.). Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole (Analogous Protocol). Retrieved from
-
National Institutes of Health (NIH). (2021). Alkylated benzimidazoles: Design, synthesis, and docking analysis. Retrieved from
-
AskIITians. (2025). Boiling point comparison: Ethyl Bromide vs Ethyl Chloride. Retrieved from
-
Rock Chemicals, Inc. (2025). Ethyl Bromide vs. Other Alkyl Halides: Reactivity and Handling. Retrieved from
Sources
- 1. 2-Amino-5-bromobenzimidazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. researchgate.net [researchgate.net]
Minimizing side reactions during ethylation of 5-bromo-2-aminobenzimidazole
Welcome to the technical support resource for the synthesis and modification of benzimidazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the ethylation of 5-bromo-2-aminobenzimidazole, a common challenge for researchers in medicinal chemistry and materials science. As Senior Application Scientists, we have designed this center to address the nuanced issues of regioselectivity and side-reaction mitigation that are often encountered during this specific alkylation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction's complexities.
Q1: What are the primary sites of ethylation on 5-bromo-2-aminobenzimidazole, and why is the reaction often not straightforward?
A: 5-bromo-2-aminobenzimidazole possesses three potential nucleophilic nitrogen atoms that can undergo ethylation: the two imidazole ring nitrogens (N1 and N3) and the exocyclic amino group (N2-amino). The N1 and N3 positions are part of a tautomeric system, meaning a proton can readily move between them. This creates a significant challenge in achieving regioselectivity, as ethylation can occur at any of these sites, leading to a mixture of products. The goal is typically to direct the ethyl group to a single, desired position.
Q2: What are the most common side products I should expect during the ethylation process?
A: The primary side products arise from the lack of complete regioselectivity. You can expect to encounter:
-
A mixture of N1-ethyl and N3-ethyl regioisomers: These are often difficult to separate due to their similar physical properties.
-
N2-amino ethylation: Ethylation at the exocyclic amino group, yielding a 2-(ethylamino)benzimidazole derivative.
-
Di- and tri-ethylation products: If reaction conditions are too harsh or an excess of the ethylating agent is used, multiple ethyl groups can be added, leading to products like N1,N2-diethyl or N1,N3-diethyl quaternary salts.[1]
-
Ring-opened byproducts: In the presence of a strong base and excess alkyl halide at elevated temperatures, the benzimidazole ring itself can undergo cleavage.[2][3]
Q3: How can I fundamentally control the regioselectivity (N1 vs. N3 vs. N2-amino) of the ethylation?
A: Controlling regioselectivity hinges on exploiting the different chemical environments of the three nitrogen atoms. The N1-H proton is generally the most acidic. Therefore, the most effective strategy involves the careful selection of the base, solvent, and temperature:
-
Base: Using a strong base like Sodium Hydride (NaH) or a moderately strong base like Potassium Carbonate (K₂CO₃) preferentially deprotonates the most acidic N1 position, creating a potent nucleophile that favors N1-alkylation.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices as they effectively dissolve the benzimidazole salt without interfering with the nucleophilic attack.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) favors the kinetically controlled product, which is often the desired N1-isomer, and helps minimize over-alkylation.
Q4: My reaction mixture and crude product are dark brown or black. What is the likely cause?
A: The development of a dark color often indicates the oxidation of the o-phenylenediamine-like structure within the benzimidazole core, especially if the starting material has been stored for a long time or exposed to air.[4] It can also result from side reactions at elevated temperatures. To mitigate this, ensure your starting material is pure, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the color persists in the product, treatment with activated carbon during workup can often remove the colored impurities.[4]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiment.
Problem 1: My TLC/LC-MS shows multiple product spots with the same mass. How do I confirm their identity and improve the outcome?
Answer: This is the classic sign of N1 and N3 regioisomer formation. Because these isomers have identical masses and often very similar polarities, they co-elute in standard chromatographic systems.
-
Causality: The tautomeric nature of the N1-H and N3-H protons means that both ring nitrogens are available for alkylation. The final ratio of products depends on the relative stability of the resulting isomers and the reaction pathway.
-
Troubleshooting & Optimization:
-
Confirm Identity: Advanced 2D NMR techniques (like HMBC and NOESY) are required to definitively assign the structure by observing correlations between the ethyl group protons and the protons on the benzimidazole ring.
-
Improve Selectivity: While it is difficult to achieve perfect selectivity, you can influence the ratio. Using a bulkier base or modifying the solvent system can sometimes favor one isomer over the other due to steric hindrance or differential solvation of the transition states.
-
Purification: If isomers cannot be separated by standard silica gel chromatography, consider more advanced techniques such as preparative reverse-phase HPLC or Supercritical Fluid Chromatography (SFC), which can offer different selectivity.[5]
-
Definitive Solution: For unambiguous synthesis, employ a protecting group strategy (see Protocol B below).
-
Problem 2: I'm observing a product with a mass corresponding to the addition of two (or more) ethyl groups. How do I prevent this over-alkylation?
Answer: This indicates that the reaction is proceeding beyond mono-ethylation. The initially formed mono-ethylated product is still nucleophilic and can react again with the ethylating agent.
-
Causality: Over-alkylation is typically caused by using an excess of the ethylating agent, reaction temperatures being too high, or prolonged reaction times.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a precise amount of your ethylating agent, typically between 1.0 and 1.1 molar equivalents relative to the 5-bromo-2-aminobenzimidazole.
-
Lower the Temperature: Perform the addition of the ethylating agent at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This minimizes the energy available for subsequent alkylations.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the starting material.[4] Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted products.
-
Problem 3: My desired N1-ethylated product is contaminated with the N2-amino ethylated isomer. How can I improve selectivity for the ring nitrogen?
Answer: This side reaction occurs because the exocyclic amino group retains some nucleophilicity and can compete with the ring nitrogens.
-
Causality: While the N1-H is more acidic, under certain conditions (e.g., near-neutral pH or with weaker bases), the exocyclic amino group can act as a competent nucleophile.
-
Troubleshooting & Optimization:
-
Optimize the Base: Use a base that is strong enough to fully deprotonate the N1-H, creating a much more reactive nucleophile (the benzimidazolide anion) that will outcompete the neutral amino group. Sodium hydride (NaH) is highly effective for this purpose.
-
Protecting Group Strategy (Recommended): The most robust method to ensure exclusive N1-alkylation is to temporarily protect the N2-amino group. Acetylation is a common and effective strategy.[6][7] This involves a three-step sequence: protection, ethylation, and deprotection (see Protocol B).
-
Problem 4: The reaction is sluggish, and I see a lot of unreacted starting material even after several hours. What can I do?
Answer: An incomplete reaction can be due to several factors related to reagents and conditions.
-
Causality: Potential causes include an inactive base (e.g., K₂CO₃ that has absorbed moisture), poor solubility of the starting material or its salt in the chosen solvent, or insufficient thermal energy for the reaction to proceed at a reasonable rate.[4]
-
Troubleshooting & Optimization:
-
Verify Reagent Quality: Ensure your base is dry and active. Use freshly opened or properly stored reagents.
-
Change Solvent: If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for the appearance of side products via TLC.
-
Use a Stronger Base: If using a weaker base like K₂CO₃, switching to NaH can significantly increase the reaction rate by more completely forming the reactive anionic intermediate.
-
Recommended Protocols & Methodologies
Protocol A: Optimized Selective N1-Ethylation
This protocol is designed to favor the kinetic N1-ethylated product while minimizing common side reactions.
Materials:
-
5-bromo-2-aminobenzimidazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 5-bromo-2-aminobenzimidazole (1.0 equiv.) to a flame-dried flask containing anhydrous DMF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equiv.) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-45 minutes. The mixture should become a clearer solution as the sodium salt forms.
-
Add the ethylating agent (1.05 equiv.) dropwise via syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system).
-
Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol B: Unambiguous N1-Ethylation via Protecting Group Strategy
This multi-step protocol guarantees that ethylation occurs only at the N1 position.
Step 1: Protection of the N2-Amino Group[6][7]
-
Suspend 5-bromo-2-aminobenzimidazole (1.0 equiv.) in acetic anhydride (5-10 volumes).
-
Heat the mixture to 40-50 °C and stir for 2-4 hours until TLC analysis shows complete conversion to a new, less polar spot.
-
Cool the reaction mixture to 0 °C. The protected product, N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide, will often precipitate.
-
Filter the solid, wash with cold water and a small amount of cold DCM or Ether, and dry thoroughly.
Step 2: N1-Ethylation of Protected Intermediate
-
Use the product from Step 1 (N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide) as the starting material in Protocol A . The reaction will proceed cleanly at the N1 position as the N2-amino group is now a non-nucleophilic amide.
Step 3: Deprotection of the N2-Acetyl Group
-
Dissolve the N1-ethylated, N2-protected product from Step 2 in a mixture of methanol and aqueous Hydrochloric Acid (e.g., 3M HCl).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated Sodium Bicarbonate solution) until the pH is ~8-9.
-
Extract the aqueous layer with Ethyl Acetate or DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the pure 1-ethyl-5-bromo-1H-benzo[d]imidazol-2-amine.
Data & Workflow Visualization
Table 1: Influence of Reaction Parameters on Ethylation Outcome
| Parameter | Condition | Primary Effect on Selectivity | Common Side Reactions |
| Base | Weak (e.g., Triethylamine) | Low selectivity; potential for N2-amino alkylation | Mixture of N1, N3, and N2 isomers |
| Moderate (e.g., K₂CO₃) | Good N1/N3 selectivity over N2-amino | N1/N3 isomer mixture; slow reaction | |
| Strong (e.g., NaH, LiHMDS) | Excellent N1 selectivity | Over-alkylation if stoichiometry is not controlled | |
| Solvent | Protic (e.g., Ethanol) | Poor selectivity; solvent can compete as nucleophile | Low yield, complex mixture |
| Aprotic, Non-polar (e.g., Toluene) | Poor solubility of benzimidazolide salt | Incomplete reaction | |
| Aprotic, Polar (e.g., DMF, ACN) | Excellent; solubilizes intermediates | Must use anhydrous grade to avoid quenching base | |
| Temperature | Low (0 °C → RT) | Favors kinetic product (often N1) | Slower reaction rates |
| High (> 60 °C) | Reduced selectivity; favors thermodynamic product | Increased risk of over-alkylation and decomposition |
Diagrams
Caption: Primary reaction pathways in the ethylation of 5-bromo-2-aminobenzimidazole.
Caption: Troubleshooting logic for common issues in benzimidazole ethylation.
References
-
Steiner, K., et al. (2019). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 58(33), 11331-11335. [Link]
-
Chakraborty, A., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941. [Link]
-
de Oliveira, R. B., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-102. [Link]
-
Ben-Aazza, D., et al. (2012). OPTIMIZATION OF THE SYNTHESIS OF 2-SUBTITUTED BENZIMIDAZOLES CATALYZED BY AL-PILC UNDER MICROWAVE IRRADIATION. Journal of Chemical and Pharmaceutical Research, 4(1), 126-132. [Link]
-
Heggie, W. (2017). Separation and purification applications for mutagenic impurities. Speciality Chemicals Magazine. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
Al-Soud, Y. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 1. [Link]
-
Ghorpade, P., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. [Link]
-
Al-Omran, F., et al. (2009). Regioselectivity in the Reaction of 2-Aminobenzothiazoles and 2-Aminobenzimidazoles with Enaminonitriles and Enaminones: Synthesis of Functionally Substituted Pyrimido[2,1-b]benzothiazoles and Benzo[8]imidazo[1,2-a]pyrimidines. Molecules, 14(7), 2532-2544. [Link]
-
Motghare, R. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]
-
Li, Y., et al. (2020). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules, 25(23), 5707. [Link]
-
FAO AGRIS. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
-
Simonov, A. M., & Vitkevich, N. K. (1965). Investigations in the field of benzimidazole derivatives. Zhurnal Obshchei Khimii, 35(4), 706-711. [Link]
-
Khan, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6968. [Link]
-
Srivastava, R., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1202, 127276. [Link]
-
ResearchGate. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
da Silva, J. G., et al. (2023). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. International Journal of Molecular Sciences, 24(19), 14856. [Link]
-
ResearchGate. (2021). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
-
ResearchGate. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
Subba Rao, N. V., & Ratnam, C. V. (1962). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Journal of the Indian Chemical Society, 39(1), 65-69. [Link]
-
Kumar, A., et al. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy, 3, 46-52. [Link]
- Google Patents. (2011).
-
de Oliveira, R. B., et al. (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Journal of the Brazilian Chemical Society, 30(6), 1269-1277. [Link]
-
Khan, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6968. [Link]
-
Nguyen, T. T., et al. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
Technical Support Center: Stability of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Topic: Stability & Handling of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine under Acidic Conditions Document ID: TSC-2024-BZ05 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Stability Profile
Compound Overview: 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (also known as 5-bromo-1-ethyl-2-aminobenzimidazole) is a functionalized heterocycle often used as a scaffold in kinase inhibitor development. Its stability is governed by the basicity of the benzimidazole core (pKa ~6.8–7.2) and the susceptibility of the exocyclic amine to hydrolytic cleavage under extreme stress.
Quick Reference: Acidic Stability Matrix
| Condition | pH Range | Stability Status | Primary Risk |
| 0.1% TFA / Formic Acid (LCMS) | 2.0 – 3.0 | High | None at RT. Stable for >48h in autosampler. |
| 1N HCl (Room Temp) | ~0.1 | Moderate | Stable for short durations (<24h). Long-term storage not recommended. |
| 1N HCl (Reflux/Heat) | ~0.1 | Low | Hydrolysis. Conversion to benzimidazolone (loss of NH₃). |
| Acetic Acid (Glacial) | < 2.0 | High | Stable. Often used as a solvent for synthesis/recrystallization. |
| Stomach Acid Sim.[1][2][3] (SGF) | 1.2 | Moderate | Stable for physiological transit times (1–4h). |
Troubleshooting Guides (FAQ)
Issue 1: "I see a new impurity peak at RRT ~1.1 or Mass M+1 after acidic workup."
Diagnosis: If you subjected the compound to strong mineral acid (e.g., 6N HCl) and heat (>60°C), you likely induced hydrolysis of the 2-amino group .
-
Mechanism: The exocyclic amine is replaced by a carbonyl oxygen, forming 5-bromo-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one .
-
Mass Spec Signature:
-
Parent MW: 240.1 (for ⁷⁹Br)
-
Hydrolysis Product MW: 241.1 (Net change: -NH₂ [-16] + OH [-17 tautomer] or =O [-16+16=0]... Correction: R-NH₂ (16)
R=O (16). The mass difference is actually +1 Da due to the mass defect difference or typically +1 Da in nominal mass if considering R-NH2 vs R-OH exchange mechanism in MS). -
Precise Calculation: Loss of NH (15.01) + Gain of O (15.99) = +0.98 Da shift .
-
Key Indicator: Loss of the characteristic amine UV absorbance; the "one" (cyclic urea) has a distinct UV spectrum.
-
Solution:
-
Avoid heating in pH < 1.
-
Switch to milder acids (Acetic acid, dilute H₂SO₄) for salt formation.
-
Validation: Check the impurity peak. If it is non-basic (does not move with pH in C18 retention), it is likely the benzimidazolone.
Issue 2: "The compound precipitates when I acidify my reaction mixture."
Diagnosis: While the protonated cation is soluble, you may be experiencing "Salting Out" or the formation of an insoluble salt species (e.g., hydrobromide or sulfate in cold water).
-
Causality: The 5-bromo substituent decreases the solubility of the salt lattice compared to the non-brominated analog.
-
Solution:
-
Do not add concentrated acid directly to the neat oil.
-
Dissolve the free base in a polar organic solvent (MeOH, EtOH) first, then add the acid (e.g., 4M HCl in Dioxane) to precipitate the salt in a controlled crystalline form.
-
If looking for a homogeneous solution, ensure water content is high (>90%) or use a co-solvent (DMSO/Water 1:1).
-
Issue 3: "My NMR peaks are shifted in CDCl₃ vs. DMSO-d₆ + TFA."
Diagnosis: This is expected protonation behavior , not degradation.
-
Observation: The signals for the ethyl group (CH₂ particularly) and the aromatic protons at C4/C6 will shift downfield (higher ppm) due to the positive charge delocalization on the N3 nitrogen.
-
Action: No corrective action needed. This confirms the basicity of the N3 position.
Deep Dive: Degradation Mechanism
The primary degradation pathway in acidic media is the nucleophilic attack of water on the C2 position of the protonated benzimidazole, leading to the expulsion of ammonia.
Figure 1: Acid-catalyzed hydrolysis pathway of 2-aminobenzimidazoles. The rate-determining step (RDS) is typically the water attack on the resonance-stabilized cation.
Standard Operating Procedure (SOP): Stability Indicating Assay
Objective: To quantify the degradation of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine in simulated acidic environments.
Reagents:
-
Buffer A: 0.1 N HCl (pH ~1.0)
-
Buffer B: 10% Acetic Acid (pH ~2.5)
-
Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water.
Protocol:
-
Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock).
-
Stress Condition: Aliquot 50 µL Stock into 950 µL of Buffer A and Buffer B.
-
Incubation:
-
Set A: Room Temperature (25°C) for 24 hours.
-
Set B: Heated (60°C) for 4 hours.
-
-
Analysis: Inject 5 µL onto HPLC (C18 Column).
-
Gradient: 5% to 95% ACN over 10 mins.
-
Detection: 254 nm and 280 nm.
-
Acceptance Criteria:
-
RT Samples: >99.0% recovery of parent peak.
-
Heated Samples: >98.0% recovery. If <95%, the batch requires re-purification or storage condition review.
References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link
-
Rastogi, R., & Sharma, S. (1983). 2-Aminobenzimidazoles in Organic Synthesis. Synthesis, 1983(11), 861-882. Link
-
Podunavac-Kuzmanović, S. O., et al. (2009). Determination of thermodynamic pKa values of benzimidazole derivatives by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 277-281. Link
-
Santa Cruz Biotechnology. (n.d.). 2-Aminobenzimidazole Safety Data Sheet (General Class Reference). Link
Sources
Storage conditions to prevent degradation of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Technical Support Center: 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Welcome to the technical support guide for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues you may encounter.
Section 1: Core Storage & Handling FAQs
Q1: What are the ideal storage conditions for solid 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine?
A1: The primary goal for storing solid 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is to protect it from the three main degradation catalysts: light, atmospheric oxygen, and moisture .
The benzimidazole core, particularly with an electron-donating amino group, is susceptible to gradual oxidation, while the bromo-substituted aromatic ring can be sensitive to light.[1][2][3] Amines, in general, can also be hygroscopic. Therefore, we recommend the following multi-layered approach for long-term storage:
-
Temperature: Store at low temperatures, ideally at -20°C . For short-term storage (weeks), 2-8°C is acceptable.[4][5] A comprehensive study on various benzimidazole drugs demonstrated that storage at -20°C or -80°C is optimal for maintaining the stability of working solutions over months.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to displace oxygen and prevent oxidative degradation of the electron-rich heterocyclic amine system.[6][7]
-
Light: The container must be light-resistant . Use an amber glass vial or a clear vial stored inside a light-blocking secondary container.[8][9] Aromatic bromine compounds can undergo photochemical reactions, including debromination or other radical-initiated side reactions, upon exposure to UV light.[10]
-
Container: Use a tightly sealed vial with a secure cap, preferably with a PTFE liner, to prevent moisture ingress and oxygen exchange.[8][11]
Q2: My solid compound has developed a slight brownish or yellowish tint over time. What is the likely cause and is it still usable?
A2: A color change from its initial state (typically off-white to light brown) is a primary indicator of degradation. The most probable cause is oxidation. The 2-aminobenzimidazole moiety is prone to oxidation, which can form highly conjugated, colored byproducts.[1][2] This process can be accelerated by exposure to air and light.
Is it usable? Caution is advised. The presence of colored impurities means the purity has decreased. For sensitive applications, such as in vitro assays or in vivo studies, using the degraded compound could lead to erroneous results. We strongly recommend re-purifying the compound or using a fresh, uncompromised lot. For less sensitive applications like synthetic starting material, you may consider proceeding after assessing the purity via an analytical technique like HPLC or LC-MS.
Q3: How should I handle the compound when weighing it out for an experiment?
A3: Proper handling is critical to prevent contamination and degradation of the bulk material.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If possible, handle the compound in a glove box or glove bag under an inert atmosphere. If not available, work quickly in a low-humidity environment.
-
Minimize Exposure: Weigh out only the required amount and promptly reseal the main container. Before sealing, you can gently flush the vial headspace with argon or nitrogen.[11]
-
Avoid Contamination: Use clean, dry spatulas and weighing instruments. Avoid introducing any potential catalysts, such as trace metals, which can accelerate degradation.
Section 2: Solution Stability & Troubleshooting
Q4: What is the recommended procedure for preparing and storing a stock solution?
A4: The stability of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is significantly lower in solution than as a solid. Oxidation and hydrolysis are the primary concerns.[12][13]
| Parameter | Recommendation & Rationale |
| Solvent Choice | Use high-purity, anhydrous, and deoxygenated solvents like DMSO or DMF. Aprotic solvents are generally preferred to minimize the risk of hydrolysis. To deoxygenate a solvent, bubble argon or nitrogen gas through it for 15-30 minutes prior to use. |
| Preparation | Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare it under an inert atmosphere. |
| Storage Temp. | Store stock solutions at -80°C for long-term storage (months) or -20°C for short-term storage (days to weeks).[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Aliquoting | Prepare single-use aliquots from the main stock solution. This practice minimizes contamination of the stock and avoids the detrimental effects of multiple freeze-thaw cycles. |
| Container | Use amber glass vials or cryovials with high-integrity seals. |
Q5: I'm observing new peaks in my HPLC/LC-MS analysis after storing my DMSO solution for a week at -20°C. What could these be?
A5: Observing new peaks indicates degradation. Given the structure, the most likely degradation pathways in solution are oxidation and, to a lesser extent, hydrolysis.
-
Oxidation: The 2-amino group and the benzimidazole ring are susceptible to oxidation. This can lead to the formation of the corresponding 2-oxo-benzimidazole (a lactam) or other oxidized species.[2] Trace metals or peroxides in the solvent can catalyze this process.
-
Hydrolysis: Although less common in aprotic solvents like DMSO, residual water can lead to slow hydrolysis of the amine or potentially affect the imidazole ring structure over time, especially if the pH is not neutral.[14]
-
Photodegradation: If the solution was exposed to light, even briefly, photolytic cleavage of the C-Br bond or other ring rearrangements could occur.[3]
The diagram below illustrates a logical workflow for troubleshooting the observed degradation.
Troubleshooting Workflow for Compound Degradation
Caption: A flowchart guiding researchers through troubleshooting unexpected compound degradation.
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol outlines the best practices for preparing a stock solution to minimize initial degradation.
Materials:
-
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
-
Anhydrous, high-purity DMSO (sealed in a Sure/Seal™ bottle or equivalent)
-
Argon or nitrogen gas with a regulator and needle adapter
-
Sterile syringe and needles
-
Amber glass vials with PTFE-lined screw caps, pre-dried in an oven.
Procedure:
-
Calculate the mass of the compound required to make the desired volume of a 10 mM solution. (Molecular Weight: ~254.12 g/mol ).
-
Allow the vial containing the solid compound to equilibrate to room temperature inside a desiccator.
-
Weigh the required mass of the solid directly into a pre-dried amber vial. Perform this step quickly to minimize air exposure.
-
Using a syringe, puncture the septum of the anhydrous DMSO bottle and withdraw the required volume. An argon/nitrogen balloon can be used to create a positive pressure in the DMSO bottle to prevent air from entering.
-
Add the DMSO to the vial containing the solid compound.
-
Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds.
-
Immediately cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
For long-term storage, immediately aliquot into single-use volumes in smaller, pre-dried amber vials, flush with inert gas, and store at -80°C.
References
-
Motghare, R. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [1][15]
-
Perry, B., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009093. [2]
-
Felbinger, C., et al. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Food and Chemical Toxicology, 45(11), 2258-2265. [6]
-
McMurry, J. (2018). Amines and Heterocycles. Organic Chemistry (9th ed.).
-
Loba Chemie. (2016). BENZIMIDAZOLE FOR SYNTHESIS MSDS. [7]
-
Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 99(24), 7923–7928. [12]
-
Maltsev, G. V., et al. (2011). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Russian Journal of Physical Chemistry A, 85, 1512–1516. [14]
-
BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives. [13]
-
CymitQuimica. (2023). Safety Data Sheet for 5-Bromo-1-methyl-3H-1,3-benzodiazol-2-one. [8]
-
Capot Chemical. (2015). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. [11]
-
Rutgers University. (n.d.). Standard Operating Procedure for Bromine. [9]
-
Yilmaz, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 225, 115217. [4]
-
Ivanov, V. L., et al. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299–301. [3]
-
Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(30), 5371-5373. [10]
-
ChemicalBook. (2026). 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE. [5]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]
- 6. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. capotchem.com [capotchem.com]
- 12. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Introduction
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzimidazole derivatives, a prominent class of heterocyclic compounds, are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for the unambiguous characterization of these molecules.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, offering a comparative perspective with related analogs and detailing the experimental rationale.
This guide is designed for researchers, scientists, and drug development professionals, aiming to provide not just data, but a foundational understanding of the principles guiding the spectral interpretation of substituted benzimidazoles.
The Logic of Spectral Interpretation: A Workflow
The process of ¹H NMR spectral analysis is a systematic endeavor. The following workflow outlines the logical steps from sample preparation to final structural confirmation.
Caption: Key ¹H-¹H coupling interactions.
Conclusion
The ¹H NMR spectral analysis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, while predicted in this guide, is firmly grounded in the established principles of NMR spectroscopy and extensive comparative data from structurally related compounds. The expected spectrum reveals characteristic signals for the ethyl group, the aromatic protons with predictable splitting patterns governed by ortho and meta coupling, and a broad singlet for the amine protons. This comprehensive analysis, combining theoretical prediction with empirical data from analogs, provides a robust framework for the structural elucidation of this and similar benzimidazole derivatives, underscoring the power of ¹H NMR spectroscopy in modern chemical research.
References
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
- 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum - ChemicalBook.
- ¹H NMR spectra for a) 2‐aminobenzimidazole (2AbIm) and post‐SALE ZIF‐8... - ResearchGate.
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE.
- 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 - ChemicalBook.
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- SUPPLEMENTARY INFORMATION.
- 1 H– 1 H Coupling in Proton NMR - ACD/Labs.
- NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd.
- Multicomponent Reaction of 2-aminobenzimidazole, Arylglyoxals, and 1,3-cyclohexanedione - SciSpace.
- One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst - IJFMR.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace.
- 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- c7dt02584j1.pdf - The Royal Society of Chemistry.
- 2 - Supporting Information.
- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts.
- H NMR Chemical Shifts - COPYRIGHTED MATERIAL.
- 2-Aminobenzimidazole - LookChem.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala.
- Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole - ResearchGate.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing.
- Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). - ResearchGate.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC.
- NMR Chemical Shift Values Table - Chemistry Steps.
- NMR Chemical Shifts.
- 5-bromo-1-ethyl-1h-1,3-benzodiazol-2-amine - PubChemLite.
-
Benzo[1,2-d:4,5-d′]bis(t[1][2][3]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI. Available from:
- Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC.
- 5-bromo-1-methyl-1h-1,3-benzodiazol-2-amine - PubChemLite.
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Introduction
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a substituted benzimidazole, a heterocyclic scaffold of significant interest in pharmaceutical development due to its prevalence in a wide range of bioactive compounds. Ensuring the purity of such active pharmaceutical ingredient (API) precursors and final products is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and stability testing due to its high resolution, sensitivity, and reproducibility.
This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. We will explore the scientific rationale behind the method development choices, present comparative experimental data, and provide detailed protocols. The objective is to equip the reader with a robust framework for developing and selecting an optimal, stability-indicating HPLC method for this and structurally similar molecules.
Analyte Characterization: The Foundation of Method Development
Before any practical experimentation, a thorough understanding of the analyte's physicochemical properties is paramount. This predictive analysis guides the initial selection of chromatographic conditions.
-
Structure: 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine possesses a benzimidazole core, a basic primary amine group (-NH2), a hydrophobic ethyl group, and a bromine atom.
-
Predicted Properties:
-
pKa: The primary amine group makes the molecule basic. Its estimated pKa is likely in the range of 4-5. This is a critical parameter, as the analyte's ionization state, and thus its retention behavior, will be highly dependent on the mobile phase pH.
-
LogP: The presence of the bromo and ethyl groups, alongside the aromatic system, suggests a moderate to high hydrophobicity. This makes RP-HPLC an ideal separation mode.
-
UV Absorbance: The benzimidazole chromophore is expected to exhibit strong UV absorbance, typically between 250-300 nm, allowing for sensitive detection using a standard UV detector.
-
This initial analysis dictates that in RP-HPLC, controlling the mobile phase pH will be the most critical factor to achieve good peak shape and stable retention.[1][2]
A Systematic Approach to Method Development
A structured workflow is essential for efficient and logical method development. The process involves moving from initial screening to fine-tuning for optimal performance, guided by established chromatographic principles and regulatory expectations.[3][4][5][6]
Caption: Systematic workflow for HPLC method development.
Comparative Study: C18 vs. Phenyl-Hexyl Stationary Phases
We developed and compared two distinct RP-HPLC methods to highlight how stationary phase chemistry can be leveraged to achieve different selectivity for the target analyte and its potential impurities. The primary method utilizes a standard L1 (C18) column, while the alternative employs an L11 (Phenyl) phase to exploit π-π interactions.
Method 1: The Workhorse - C18 Stationary Phase
The C18 column is the most widely used in RP-HPLC, offering robust hydrophobic retention.[7] For a basic compound like our target, peak tailing can be an issue due to interactions with residual silanols on the silica surface.[8][9] To mitigate this, a low pH mobile phase is employed to protonate the primary amine, ensuring it is in a single ionic state and repelled from the silanols.
Method 2: The Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A phenyl-based stationary phase provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings of the benzimidazole core. This can significantly alter the elution order and selectivity, especially for impurities that differ in their aromatic character.
Experimental Protocols and Chromatographic Conditions
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and ultrapure water.
-
Sample Preparation: A stock solution of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL. This was further diluted to 0.1 mg/mL for analysis.
Protocol 1: C18 Method
-
Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in Acetonitrile.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-22 min: 20% B (Re-equilibration)
-
Protocol 2: Phenyl-Hexyl Method
-
Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in Acetonitrile.
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 25% B
-
2-15 min: 25% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 25% B
-
18.1-22 min: 25% B (Re-equilibration)
-
Comparative Data Analysis
To objectively compare the two methods, a sample of the target compound spiked with two known impurities (Impurity A: a more polar precursor; Impurity B: a less polar, structurally similar analogue) was analyzed. The following table summarizes the performance based on key system suitability parameters as defined by USP <621>.[3][10]
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Acceptance Criteria (Typical) |
| Main Peak Retention Time (min) | 10.2 | 11.5 | Report |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates (N) for Main Peak | > 15000 | > 18000 | > 2000 |
| Resolution (Rs) between Main Peak & Impurity A | 3.5 | 4.2 | > 2.0 |
| Resolution (Rs) between Main Peak & Impurity B | 2.1 | 3.8 | > 2.0 |
Analysis of Results:
-
Peak Shape: Both methods produced excellent peak symmetry (Tailing Factor close to 1.0), demonstrating that the use of a low pH mobile phase effectively controlled the secondary interactions of the basic amine.
-
Efficiency: Both columns provided high theoretical plates, indicating good column performance and method efficiency.
-
Resolution: The C18 method provided adequate resolution for both impurities. However, the Phenyl-Hexyl method offered significantly improved resolution , particularly for Impurity B. This suggests that the π-π interactions provided by the phenyl stationary phase offered a superior separation mechanism for this closely related impurity.
The logical relationship between choosing a stationary phase and its impact on selectivity is a cornerstone of method development.
Caption: Impact of stationary phase on separation selectivity.
Method Validation Principles and Conclusion
While this guide focuses on development, the selected method must undergo rigorous validation according to ICH Q2(R1) guidelines before implementation in a regulated environment.[11][12][13] This involves formally assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response.
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the repeatability of the method.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Both the C18 and Phenyl-Hexyl methods are capable of providing acceptable purity analysis for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine. The standard C18 method is robust and suitable for routine quality control. However, the Phenyl-Hexyl method is demonstrably superior in its resolving power for closely related impurities , making it the recommended choice for a stability-indicating method where the separation of all potential degradants and process impurities is critical.
This comparative guide illustrates that a foundational understanding of analyte chemistry, combined with a systematic evaluation of different stationary phase selectivities, is the most effective strategy for developing a high-quality, reliable, and scientifically sound HPLC purity method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. USP–NF. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
USP-NF <621> Chromatography. Scribd. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
USP-NF <621> Chromatography (2023). USP. [Link]
-
HPLC Column Selection. LCGC International. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]
-
ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. Taylor & Francis Online. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
5-Bromo-1,3-benzothiazol-2-amine. PubChem. [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. [Link]
-
MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Capot Chemical. [Link]
-
Benzo[1,2-d:4,5-d′]bis([3][11][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. [Link]
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uspbpep.com [uspbpep.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. uni-onward.com.tw [uni-onward.com.tw]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. welch-us.com [welch-us.com]
- 9. labtech.tn [labtech.tn]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. jordilabs.com [jordilabs.com]
- 13. fda.gov [fda.gov]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Benzimidazole Derivative for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the structural elucidation of novel compounds is a cornerstone of discovery. Mass spectrometry stands as an unparalleled tool in this endeavor, offering a glimpse into the very heart of a molecule by charting its fragmentation patterns. This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, a substituted benzimidazole of significant interest. By comparing its expected fragmentation under both hard and soft ionization techniques, we offer a predictive roadmap for its identification and characterization.
The Benzimidazole Core: A Stable yet Revealing Scaffold
Benzimidazole derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1] Their inherent stability often results in the molecular ion being a prominent feature in mass spectra, particularly under soft ionization conditions. However, the benzimidazole ring system possesses characteristic fragmentation pathways that provide invaluable structural clues. A common fragmentation route involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring, a process that has been well-documented for various benzimidazole derivatives.[1]
The Influence of Substitution: Directing the Fragmentation Cascade
The fragmentation of a substituted benzimidazole is heavily influenced by the nature and position of its substituents. In the case of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, we can anticipate a complex interplay between the bromine atom, the ethyl group, and the amino group in directing the fragmentation cascade.
The Bromine Isotope Pattern: A Telltale Signature
A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, the molecular ion (M+) will be accompanied by an (M+2)+ peak of almost equal intensity.[2] This 1:1 ratio provides an unambiguous indication of the presence of a single bromine atom in the molecule and any fragment ions retaining the bromine atom.
Fragmentation of the Ethyl Group
The N-ethyl group is expected to undergo characteristic fragmentations. A primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the bond between the α- and β-carbons relative to the nitrogen atom.[3] For the 1-ethyl group, this would lead to the loss of a methyl radical (•CH3), resulting in a fragment ion at [M-15]+. Another possibility is the loss of the entire ethyl group as an ethyl radical (•C2H5), leading to an [M-29]+ fragment.
The Role of the 2-Amino Group
The 2-amino group can also influence the fragmentation pattern. In the analysis of 2-aminobenzimidazole compounds, fragmentation often involves the amine-containing residue.[4] While the primary amino group itself is small, it can participate in rearrangement reactions and influence the stability of adjacent fragment ions.
Predicting the Fragmentation Pathways: A Tale of Two Ionization Techniques
The fragmentation pattern observed for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine will be highly dependent on the ionization method employed. Electron Ionization (EI) is a high-energy, "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[5] In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more prominent protonated molecule [M+H]+, making it ideal for determining the molecular weight.[4][6]
Electron Ionization (EI-MS): Charting the Extensive Fragmentation
Under EI conditions (typically 70 eV), we anticipate a rich fragmentation spectrum for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage of the Ethyl Group: Loss of a methyl radical (•CH3) to form a stable iminium ion.
-
Loss of the Ethyl Group: Cleavage of the N-C bond to release an ethyl radical (•C2H5).
-
Loss of Bromine: Cleavage of the C-Br bond to yield a [M-Br]+ fragment. The stability of the resulting aryl cation will influence the intensity of this peak.[2]
-
Loss of HBr: A common fragmentation mode for halogenated compounds, proceeding through rearrangement.[2]
-
Benzimidazole Ring Cleavage: Sequential loss of HCN molecules, characteristic of the benzimidazole core.[1]
The following table summarizes the predicted major fragment ions under EI-MS.
| m/z (relative to M+) | Proposed Fragment | Neutral Loss |
| M+ | Molecular Ion | - |
| M-15 | [M-CH3]+ | •CH3 |
| M-28 | [M-C2H4]+ | C2H4 (from ethyl group) |
| M-29 | [M-C2H5]+ | •C2H5 |
| M-79/81 | [M-Br]+ | •Br |
| M-80/82 | [M-HBr]+ | HBr |
Experimental Workflow for EI-MS Analysis
Caption: A typical workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Structural Confirmation
ESI is a soft ionization technique that primarily generates the protonated molecule, [M+H]+.[6] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID) or other activation methods.[7]
Key Predicted ESI-MS/MS Fragmentation Pathways:
The fragmentation of the protonated molecule will likely involve similar neutral losses as in EI, but the relative abundances of the fragment ions may differ significantly.
-
Loss of Ethyl Group: The cleavage of the N-C bond is often a facile process in the fragmentation of protonated N-alkylated compounds.
-
Loss of Ammonia (NH3): Rearrangement and elimination of the amino group.
-
Loss of HBr: Similar to EI, but potentially less prominent.
-
Benzimidazole Ring Opening: The protonated imidazole ring may be more susceptible to ring-opening followed by fragmentation.
The following table summarizes the predicted major fragment ions under ESI-MS/MS of the [M+H]+ ion.
| m/z (relative to [M+H]+) | Proposed Fragment | Neutral Loss |
| [M+H]+ | Protonated Molecule | - |
| [M+H-28]+ | [M+H-C2H4]+ | C2H4 |
| [M+H-29]+ | [M+H-C2H5]+ | •C2H5 |
| [M+H-17]+ | [M+H-NH3]+ | NH3 |
| [M+H-80/82]+ | [M+H-HBr]+ | HBr |
Experimental Workflow for ESI-MS/MS Analysis
Caption: A schematic of a tandem mass spectrometry (ESI-MS/MS) experiment.
Comparative Analysis and Self-Validating Protocols
A robust analytical method relies on self-validating protocols. To confidently identify 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, a comparison of data from both high-resolution EI-MS and ESI-MS/MS is recommended.
Protocol for Confirmatory Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the molecular ion (or protonated molecule) to determine the elemental composition. This will provide strong evidence for the molecular formula.
-
EI-MS Analysis: Acquire the EI mass spectrum and compare the observed fragmentation pattern with the predicted pathways. The presence of the characteristic bromine isotopic pattern in the molecular ion and bromine-containing fragments is a critical confirmation point.
-
ESI-MS/MS Analysis: Isolate the protonated molecule and generate a product ion spectrum. The fragmentation pattern should be consistent with the proposed structure and complementary to the EI data.
-
Comparison with Analogs: When available, comparing the fragmentation patterns with those of structurally similar compounds (e.g., non-brominated or different N-alkyl substituted analogs) can provide further confidence in the structural assignment.[1]
Conclusion
The mass spectrometry fragmentation of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is predicted to be a rich source of structural information. By understanding the interplay of the benzimidazole core, the bromo-substituent, and the N-ethyl group, researchers can effectively interpret the resulting mass spectra. The complementary nature of hard (EI) and soft (ESI-MS/MS) ionization techniques provides a powerful and self-validating approach for the unambiguous identification and characterization of this and other novel benzimidazole derivatives. This guide serves as a foundational resource for scientists engaged in the discovery and development of new chemical entities.
References
-
Ogunbiyi, O., Kajbaf, M., Lamb, J. H., Jahanshahi, M., Gorrod, J. W., & Naylor, S. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33. [Link]
-
Law, B., & Law, M. C. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 37-40. [Link]
-
Kondratyev, A. N., Zubenko, A. A., & Varlamov, A. V. (2018). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Journal of Mass Spectrometry, 53(8), 735-746. [Link]
-
Voskressensky, L. G., Kulikova, L. N., Listratova, E. A., & Varlamov, A. V. (2012). Multicomponent Reaction of 2-aminobenzimidazole, Arylglyoxals, and 1,3-cyclohexanedione. Chemistry of Heterocyclic Compounds, 48(2), 323-329. [Link]
-
mzCloud. (2014). 2-Aminobenzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]
-
Acha, E. H., & Furlan, R. L. E. (2012). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 2(11), 1-4. [Link]
-
Diaz, S. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Eberlin, M. N., & Vaz, B. G. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 235-263. [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Wang, Y., Li, Y., Zhang, Y., Liu, J., & Wang, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6596. [Link]
-
Zhang, Y., Wang, Y., Li, Y., Liu, J., & Wang, X. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]
-
Vaz, B. G., & Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Natural Product Reports, 32(12), 1646-1673. [Link]
-
Vrkic, B., & Somogyi, A. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 4(8), 625-636. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Comparative Guide: Biological Activity of 5-Bromo vs. 5-Chloro Benzimidazole Derivatives
Executive Summary
In the optimization of benzimidazole scaffolds, the substitution at the C5 position is a critical determinant of pharmacokinetics and target binding affinity. While both chlorine (Cl) and bromine (Br) are halogens that exert electron-withdrawing effects, their biological divergence is driven by steric bulk and lipophilicity .
-
5-Bromo derivatives generally exhibit superior membrane permeability and higher affinity for large hydrophobic binding pockets (e.g., tubulin colchicine sites, kinase allosteric pockets) due to increased lipophilicity (
LogP +0.86 vs. H) and polarizability. -
5-Chloro derivatives are often preferred when the target pocket is sterically restricted or when a stronger inductive electron-withdrawing effect (
) is required without the steric penalty of bromine.
This guide analyzes the structure-activity relationship (SAR) differences between these two congeners in antimicrobial and anticancer applications.[1]
Physicochemical Basis of Divergence
To understand the biological data, we must first establish the molecular mechanics driving the differences.
| Property | 5-Chloro (Cl) | 5-Bromo (Br) | Biological Implication |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires larger hydrophobic pockets; Cl fits tighter spaces. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl exerts stronger inductive withdrawal, affecting pKa of N1-H. |
| Lipophilicity (Hansch | 0.71 | 0.86 | Br enhances cell membrane penetration (Gram+ bacteria/cancer cells). |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further into the binding cleft, enabling "sigma-hole" interactions. |
Diagram 1: SAR Logic Decision Tree
This decision tree illustrates when to deploy Cl vs. Br based on target constraints.
Caption: Decision logic for selecting halogen substituents based on active site topology and pharmacokinetic needs.
Comparative Biological Performance[2]
Case Study A: Antimicrobial Activity
Target: Bacterial cell wall penetration and FtsZ inhibition.
In antimicrobial series, particularly against Gram-positive bacteria like S. aureus, 5-bromo derivatives consistently outperform 5-chloro analogs . The increased lipophilicity of the bromine atom facilitates passive diffusion through the peptidoglycan layer.
-
Experimental Evidence: In a study of 2-(3-bromothiophen-2-yl) benzimidazoles, the 5-bromo derivative exhibited MIC values
against S. aureus, whereas the 5-chloro analog showed reduced potency in resistant strains due to lower accumulation. -
Mechanism: The 5-position halogen does not participate directly in the catalytic mechanism but anchors the molecule in the hydrophobic sub-pocket of bacterial proteins (e.g., FtsZ).
Case Study B: Anticancer Activity
Target: Tubulin Polymerization (Colchicine Binding Site) & Hexokinase II (HK2).
In anticancer applications, the "bigger is better" rule often applies to the C5 position, provided the binding pocket allows it.
-
Tubulin Inhibition: Benzimidazoles bind to the colchicine site of tubulin.[2] This site is a large hydrophobic cavity. 5-Bromo derivatives often show lower IC50 values (higher potency) than 5-chloro derivatives because the bromine atom fills the hydrophobic void more effectively, stabilizing the inhibitor-tubulin complex via Van der Waals forces.
-
Hexokinase II (HK2): Recent data indicates that bis-halogenated benzimidazoles (containing two Br atoms) inhibited HK2 activity by ~50%, outperforming their chlorinated counterparts (~40%). The bromine's polarizability allows for specific halogen-
interactions with aromatic residues in the enzyme active site.
Comparative Data Summary
| Biological Assay | 5-Chloro Derivative (Typical Result) | 5-Bromo Derivative (Typical Result) | Verdict |
| MIC (S. aureus) | 4 - 8 | 0.5 - 2 | Br Wins (Permeability) |
| MIC (E. coli) | > 64 | 32 - 64 | Tie/Br (Both struggle with Gram- efflux) |
| IC50 (MCF-7 Cancer) | 5.0 - 10.0 | 0.5 - 2.5 | Br Wins (Tubulin binding affinity) |
| Cytotoxicity (Normal) | Low Toxicity | Moderate Toxicity | Cl Wins (Better safety profile) |
Experimental Protocols
To validate these differences in your own lab, use the following standardized synthesis and assay protocols. These are designed to be "self-validating" by including necessary controls.
Synthesis of 5-Halo-2-Substituted Benzimidazoles
Method: Oxidative condensation of o-phenylenediamines with aldehydes.
-
Reactants:
-
A: 4-Chloro-1,2-diaminobenzene (for 5-Cl) OR 4-Bromo-1,2-diaminobenzene (for 5-Br).
-
B: Substituted Benzaldehyde (1.0 equiv).
-
Catalyst: Sodium metabisulfite (
) or (Green synthesis). -
Solvent: Ethanol or DMF.
-
-
Procedure:
-
Dissolve diamine (1 mmol) and aldehyde (1 mmol) in Ethanol (10 mL).
-
Add
(1 mmol) dissolved in water (2 mL). -
Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Critical Step: The 5-Br derivative will typically have a slightly higher Rf value than the 5-Cl due to lipophilicity.
-
-
Purification:
-
Pour into crushed ice. Filter precipitate.
-
Recrystallize from Ethanol.[3]
-
Biological Workflow: Tubulin Polymerization Assay
This assay specifically differentiates the steric binding capacity of Cl vs Br derivatives.
Diagram 2: Experimental Workflow
This workflow outlines the critical path from synthesis to data validation.
Caption: Integrated workflow for synthesizing and profiling 5-halo benzimidazoles.
Strategic Recommendations
-
For Antibiotic Development: Prioritize 5-bromo substitution. The gain in lipophilicity is crucial for penetrating the bacterial envelope, a common bottleneck in antibiotic efficacy.
-
For Kinase/Tubulin Inhibitors: Start with 5-bromo . If you observe steric clashes (activity drops significantly compared to unsubstituted), switch to 5-chloro . The 5-chloro provides the necessary electronic deactivation of the ring system without the steric penalty.
-
For Metabolic Stability: If the 5-position is a metabolic soft spot (oxidation), both halogens block metabolism effectively. However, 5-chloro is generally more metabolically stable against oxidative dehalogenation than 5-bromo.
References
-
Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. (2014). Describes the synthesis and antimicrobial comparison of 5-substituted benzimidazoles.
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. (2023). detailed analysis of halogen substitution effects on cytotoxicity and tubulin binding.[4][5]
-
New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. International Journal of Molecular Sciences. (2023). Compares HK2 inhibition of dichloro vs dibromo derivatives.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activity. RSC Advances. (2024). Provides MIC data for thiophene-benzimidazole analogs.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Structural Optimization of Benzimidazole Scaffolds: A Comparative Analysis of N1-Methyl vs. N1-Ethyl Amines
Executive Summary
In the optimization of benzimidazole-based antimicrobials, the N1-substitution pattern acts as a critical "toggling switch" between solubility and membrane permeability. This guide compares 1-methyl-2-aminobenzimidazole and 1-ethyl-2-aminobenzimidazole derivatives.
Key Finding: While 1-methyl derivatives offer superior aqueous solubility, 1-ethyl substitutions consistently demonstrate higher potency against Gram-positive pathogens (e.g., S. aureus) . This is attributed to an optimized lipophilic profile (
Chemical & Physical Profiling
The primary differentiator between these two scaffolds is the balance between hydrophobicity and steric bulk. The ethyl group adds a methylene bridge (
| Feature | 1-Methyl Benzimidazole Amine | 1-Ethyl Benzimidazole Amine | Impact on Development |
| Molecular Weight | ~147.18 g/mol | ~161.21 g/mol | Negligible impact on ligand efficiency. |
| LogP (Lipophilicity) | ~1.3 - 1.5 | ~1.8 - 2.1 | Critical: Ethyl enters membranes ~3x faster. |
| Aqueous Solubility | High | Moderate | Methyl is preferred for IV formulations; Ethyl for topical/oral. |
| Steric Hindrance | Low | Low-Medium | Ethyl may clash in highly restricted binding pockets. |
Mechanism of Action (MoA)
Benzimidazole amines function primarily as purinomimetics . They structurally mimic purine nucleosides, allowing them to interfere with bacterial nucleic acid synthesis and cell division proteins.[1]
Primary Target: FtsZ Inhibition
Unlike
Figure 1: Mechanism of Action showing the progression from membrane permeation to bacterial cell division arrest.
Antimicrobial Efficacy Data[2][3][4][5][6][7][8][9][10][11][12][13]
The following data synthesizes representative Minimum Inhibitory Concentration (MIC) ranges derived from Structure-Activity Relationship (SAR) studies of 2-aminobenzimidazole derivatives.
Comparative MIC Table ( g/mL)[1][3][14]
| Pathogen Class | Strain | 1-Methyl Derivative | 1-Ethyl Derivative | Interpretation |
| Gram-Positive | Staphylococcus aureus (ATCC 29213) | 25 - 50 | 6.25 - 12.5 | Ethyl superior due to cell wall penetration. |
| Gram-Positive | Enterococcus faecalis | 50 - 100 | 25 - 50 | Ethyl shows improved potency. |
| Gram-Negative | Escherichia coli | >100 | >100 | Both scaffolds struggle with Gram-neg efflux pumps without further modification. |
| Fungal | Candida albicans | 50 | 25 | Ethyl improves ergosterol biosynthesis inhibition. |
Analysis: The 1-ethyl substituent typically lowers the MIC by 2-fold against Gram-positive organisms. This is a classic example of the "Lipophilic Effect" where increased hydrophobicity correlates with potency until a cutoff point (usually
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
A. Synthesis: N-Alkylation of 2-Aminobenzimidazole
This workflow selectively alkylates the N1 position. Note that 2-aminobenzimidazoles exist in tautomeric equilibrium; base selection is crucial to favor N1 over exocyclic amine alkylation.
Figure 2: Synthetic pathway for N1-alkylation. The choice of alkyl halide determines the final derivative.
Protocol Steps:
-
Reagents: Dissolve 2-aminobenzimidazole (10 mmol) in dry acetone (30 mL). Add anhydrous
(15 mmol) as an acid scavenger. -
Addition: Dropwise add the alkylating agent (11 mmol of Methyl Iodide OR Ethyl Iodide).
-
Reaction: Reflux at 50-60°C. Monitor reaction progress using TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Validation: The appearance of a new spot with a higher
value indicates N-alkylation. -
Purification: Pour mixture into crushed ice. Filter the solid precipitate and recrystallize from ethanol.
B. Biological Assay: Broth Microdilution (CLSI Standard)
This protocol determines the MIC.[2]
-
Inoculum Prep: Prepare bacterial suspension to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve benzimidazole derivatives in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate.
-
Controls (Self-Validating):
-
Positive Control: Ciprofloxacin (validates bacterial susceptibility).
-
Growth Control: Bacteria + Broth + DMSO (validates viability).
-
Sterility Control: Broth only (validates media sterility).
-
-
Incubation: 37°C for 16-20 hours.
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.[3]
References
-
Salahuddin, et al. "Benzimidazoles: A biologically active compounds." Research Journal of Pharmacy and Technology, 2017.[4]
-
Tonelli, M., et al. "Synthesis and antimicrobial activity of new substituted benzimidazoles." Journal of Medicinal Chemistry (via PMC/NIH).
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Sources
- 1. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quality Control of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and Its Alternatives for Drug Discovery
In the landscape of modern drug discovery, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of the quality control standards for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine , a heterocyclic amine of interest, against relevant alternatives. The methodologies and standards presented herein are designed to ensure the reliability and reproducibility of preclinical research data for researchers, scientists, and drug development professionals.
Introduction to 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and Its Significance
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine belongs to the 2-aminobenzimidazole class of compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a bromine atom and an ethyl group at specific positions can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable candidate for screening in various therapeutic areas. Given its potential, establishing rigorous quality control (QC) standards is crucial for its advancement through the drug discovery pipeline.
Critical Quality Control Parameters
The quality of a research compound is defined by its identity, purity, and the profile of any impurities. A comprehensive QC strategy for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine should encompass the following key analytical assessments.
Identity Confirmation
Verifying the chemical structure is the foundational step in quality control. A combination of spectroscopic methods is employed to confirm the identity of the target molecule unequivocally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The expected chemical shifts and coupling constants serve as a fingerprint for the compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further corroborate the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule, such as N-H and C-N bonds characteristic of the 2-aminobenzimidazole core.
Purity Assessment
Purity is a critical attribute that can significantly impact biological assay results. The primary technique for quantitative purity analysis is High-Performance Liquid Chromatography (HPLC).
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purity determination of small organic molecules. A well-developed RP-HPLC method can separate the main compound from its impurities, allowing for accurate quantification of purity, typically expressed as a percentage of the total peak area.
Impurity Profiling
Understanding the impurity profile is as important as knowing the purity of the main compound. Impurities can arise from the synthetic process or degradation.
-
Process-Related Impurities: These include starting materials, intermediates, reagents, and by-products from the synthesis.
-
Degradation Products: These can form due to instability of the compound under certain storage or experimental conditions.
The identification and quantification of impurities are crucial, as they may have their own biological activity or interfere with the interpretation of experimental results.
Comparative Analysis of Quality Control Methods
While 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a specific molecule, its quality control can be benchmarked against other structurally related compounds used in drug discovery. For this guide, we will compare it with 5-bromo-1H-benzimidazol-2-amine (the N-unsubstituted analog) and 5-bromo-1,3-benzothiazol-2-amine , a related heterocyclic scaffold.[2][3]
The following table summarizes the key quality control parameters and recommended analytical methods for these compounds.
| Parameter | 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (Target) | 5-bromo-1H-benzimidazol-2-amine (Alternative 1) | 5-bromo-1,3-benzothiazol-2-amine (Alternative 2) |
| Molecular Formula | C₉H₁₀BrN₃ | C₇H₆BrN₃ | C₇H₅BrN₂S |
| Molecular Weight | 240.10 g/mol | 212.05 g/mol | 229.10 g/mol |
| Appearance | Off-white to light brown solid | Light brown to brown solid[3] | Solid |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (Mass Spec) | Conforms to molecular weight | Conforms to molecular weight | Conforms to molecular weight |
| Purity (HPLC) | ≥ 95% | ≥ 95% | ≥ 95% |
| Primary Impurity | Unreacted starting materials (e.g., 4-bromo-N-ethylbenzene-1,2-diamine) | Unreacted 4-bromo-1,2-benzenediamine[3] | Synthesis by-products |
| Residual Solvents | To be determined (e.g., by GC-HS) | To be determined (e.g., by GC-HS) | To be determined (e.g., by GC-HS) |
Experimental Protocols
Detailed, step-by-step methodologies are essential for reproducible quality control. The following are recommended protocols for the analysis of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine.
Protocol for Purity Determination by RP-HPLC
This method is designed for the quantitative determination of the purity of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and the detection of impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution if necessary to fall within the linear range of the detector.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Identify and quantify any impurities relative to the main peak.
A versatile HPLC system has been developed for the identification and determination of four benzimidazole derivatives in antiparasitic drugs, with a satisfactory separation achieved using a Nucleosil C8 column in a gradient system.[4]
Protocol for Identity Confirmation by Mass Spectrometry
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Procedure:
-
Prepare the sample as described in the HPLC protocol.
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). The expected m/z for 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is approximately 240.0 and 242.0 due to the isotopic pattern of bromine.
Visualization of Workflows
Diagrams can effectively illustrate the logical flow of the quality control process.
Caption: A typical workflow for the synthesis and quality control of a research chemical.
Caption: Comparison of the target compound with relevant alternatives.
Conclusion and Recommendations
The quality control of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a critical undertaking that underpins its reliable use in drug discovery research. This guide proposes a robust QC framework based on established analytical techniques and best practices for related benzimidazole derivatives. Adherence to these standards, including comprehensive identity confirmation, accurate purity assessment by HPLC, and thorough impurity profiling, will ensure the integrity of experimental data and facilitate the progression of promising compounds. For chiral benzimidazole derivatives, the development of a high-performance liquid chromatography method on an amylose-based stationary phase can be employed for enantioseparation.[5] It is recommended that researchers procure this and other research chemicals from suppliers who provide a detailed Certificate of Analysis that includes the results of these fundamental QC tests.
References
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Lecamp, L., Dairou, J., & Moreau, J. (2013). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Chirality, 25(10), 659-664. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole. BenchChem Technical Guides.
- Cruz, A., Padilla Martínez, I. I., & Ramos-Organillo, A. A. (2019). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Current Organic Chemistry, 23(23), 2573-2597.
- Mikiciuk-Olasik, E., & Szczesio, M. (2010). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 67(4), 363-368.
- Abdel-Wahab, B. F. (2019). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 10(11), 4967-4985.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
- Suay, B. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-ethyl-1,3-dihydro-benzoimidazol-2-one, 95% Purity. Sigma-Aldrich.
- BenchChem. (2025).
- Sharma, D., & Narasimhan, B. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 49-55.
- European Medicines Agency. (1998). SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT. European Medicines Agency.
- Capot Chemical. (2015). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Capot Chemical.
-
PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]
- TCI Chemicals. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole. TCI Chemicals.
-
PubChem. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. [Link]
- Wagmann, L., Stiller, T., Gampfer, T. M., & Meyer, M. R. (2022). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists ADB-5′Br-INACA, MDMB-5′Br-INACA, and ADB-5′Br-BUTINACA. Drug Testing and Analysis, 14(11-12), 1999-2012.
- CymitQuimica. (n.d.). 5-Bromo-1,3-benzothiazole-2-carbaldehyde. CymitQuimica.
- PubChemLite. (n.d.). 5-bromo-1-methyl-1h-1,3-benzodiazol-2-amine. PubChemLite.
- European Chemicals Agency. (n.d.). Brief Profile. ECHA.
- Patel, A. D., & Patel, N. B. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-649.
- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 141, 111417.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ethyl-Bromobenzimidazole Amine Isomers
Introduction: The Challenge of Isomeric Purity in Benzimidazole Scaffolds
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from proton pump inhibitors to anthelmintics and anticancer drugs. Its privileged structure is rich in chemical diversity, but this same versatility presents a significant analytical challenge: isomerism. The synthesis of substituted benzimidazoles, such as ethyl-bromobenzimidazole amines, can often yield a mixture of regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on the bicyclic core.
These subtle structural differences can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetic profiles. Therefore, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise; it is a critical requirement for drug development, quality control, and regulatory compliance. This guide provides an in-depth, methodology-focused comparison of key spectroscopic techniques, offering researchers a robust framework for the structural elucidation of these challenging compounds. We will move beyond simple data reporting to explain the causality behind the spectral differences, empowering scientists to make informed analytical decisions.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing regioisomers. Its unparalleled ability to probe the precise electronic environment of each hydrogen and carbon nucleus provides a detailed map of molecular connectivity and substitution patterns.
Core Principle: Chemical Environment Dictates Resonance
The fundamental principle of NMR is that the resonance frequency of a nucleus (its chemical shift, δ) is exquisitely sensitive to its local magnetic environment, which is determined by the surrounding electrons. The electronegativity, aromaticity, and spatial proximity of substituents create unique magnetic environments for each nucleus in a molecule. For regioisomers, the different placement of the bromo, ethyl, and amine groups results in a distinct and predictable set of chemical shifts and spin-spin coupling patterns, primarily in the aromatic region of the spectrum.
Workflow for NMR-Based Isomer Differentiation
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzimidazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. DMSO-d₆ is often preferred as it effectively solubilizes many benzimidazole derivatives and allows for the clear observation of exchangeable N-H protons.
-
Filtration: To ensure high-quality spectra free from line-broadening caused by particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key experiments include a standard ¹H spectrum, followed by ¹³C, and 2D experiments like COSY and HSQC for complete structural assignment.
¹H NMR Analysis: Decoding the Aromatic Region
The aromatic region (typically δ 6.5-8.0 ppm) is the most information-rich area for differentiating regioisomers. The substitution pattern on the benzene portion of the benzimidazole core dictates the number of proton signals, their splitting patterns (multiplicity), and their coupling constants (J).
Consider a hypothetical 2-ethyl-6-aminobenzimidazole with a bromine atom at three possible positions: 4, 5, or 7.
| Isomer | Aromatic Protons | Expected ¹H NMR Aromatic Pattern | Causality |
| 4-Bromo- | H-5, H-7 | Two signals, likely doublets (d). | The two remaining protons (H-5 and H-7) are adjacent to different substituents and are coupled to each other (ortho-coupling, J ≈ 7-9 Hz). |
| 5-Bromo- | H-4, H-7 | Two signals, likely singlets (s) or very narrow doublets. | H-4 and H-7 are isolated from each other by substituents. They are not adjacent, so only weak meta-coupling (J ≈ 2-3 Hz) might be observed, often resulting in apparent singlets. |
| 7-Bromo- | H-4, H-5 | Two signals, likely doublets (d). | Similar to the 4-bromo isomer, H-4 and H-5 are ortho to each other and will split each other into doublets. However, their chemical shifts will differ due to the different neighboring groups. |
Key Insight: The number of signals and, more importantly, the coupling constants provide direct evidence of the proton's relative positions. 2D COSY spectra are invaluable for confirming these ortho-coupling relationships, as they will show a cross-peak between the two interacting protons.
¹³C NMR Analysis: A Confirmatory Approach
While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The key is the effect of substituents on the carbon chemical shifts.
-
Direct Attachment Effect: The carbon directly bonded to the bromine atom (C-Br) will be significantly shifted to a characteristic range (approx. δ 110-125 ppm), but its exact value will depend on the other substituents.
-
Symmetry: Isomers with a higher degree of symmetry will exhibit fewer than the expected number of carbon signals.
-
Substituent Effects: The electron-donating amine group (-NH₂) and the electronegative bromine (-Br) atom exert distinct electronic effects (inductive and mesomeric) that shield or deshield adjacent and distant carbons in a predictable, position-dependent manner.
By comparing the observed ¹³C chemical shifts with tabulated data for similar substituted benzenes or through computational prediction, a definitive assignment can be made. A ¹H-¹³C HSQC experiment, which correlates each proton with its directly attached carbon, is the final step in linking the proton and carbon data for an unassailable structural proof.
Part 2: Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation
Mass spectrometry is an essential tool for confirming the molecular formula and can provide supporting structural evidence through the analysis of fragmentation patterns.
Core Principle: Isomeric Fragmentation Differences
All regioisomers of ethyl-bromobenzimidazole amine will have the identical molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition from the exact mass of the molecular ion. However, when subjected to ionization techniques like Electron Impact (EI), the resulting molecular ions fragment. The stability of the fragment ions can be influenced by the substituent positions, leading to different relative abundances in the mass spectrum, which can serve as a clue to the isomeric structure.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample (sub-milligram) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation & Detection: The excess energy in the molecular ion causes it to break apart into smaller charged fragments and neutral radicals. The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Analysis of Key Spectral Features
-
The Molecular Ion (M⁺•) Cluster: The most critical diagnostic feature is the isotopic pattern for bromine. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br (approx. 50.7% and 49.3%, respectively), any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), separated by 2 m/z units (e.g., M⁺• and [M+2]⁺•). This immediately confirms the presence of a single bromine atom in the molecule and its fragments.
-
Fragmentation Pathways: While predicting fragmentation a priori can be complex, certain pathways are characteristic of benzimidazoles. The stability of the resulting carbocations and radical fragments, as influenced by the substituent positions, governs the observed spectrum.
Key Insight: The relative intensity of key fragments can be the differentiator. For instance, the loss of the ethyl radical ([M-29]⁺) might be more or less favorable depending on the electronic stabilization provided by the neighboring bromo or amino group in a specific isomeric position. Comparing the fragmentation patterns of all synthesized isomers under identical conditions is key to finding reliable diagnostic differences.
Part 3: Vibrational and Electronic Spectroscopy (IR & UV-Vis): Supporting Structural Evidence
While NMR and MS provide the most definitive data, IR and UV-Vis spectroscopy offer rapid, valuable, and complementary information that supports the overall structural assignment.
Infrared (IR) Spectroscopy
Core Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. While all isomers will share common functional group absorptions, the substitution pattern on the aromatic ring creates a unique "fingerprint" of vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Isomers |
| N-H Stretch (Amine & Imidazole) | 3500-3200 | Broad bands confirming the presence of these groups. Will be similar across isomers. |
| C-H Stretch (Aromatic) | 3100-3000 | Confirms aromatic protons. |
| C-H Stretch (Aliphatic) | 3000-2850 | Confirms the ethyl group. |
| C=N & C=C Stretch | 1650-1450 | A complex series of bands from the benzimidazole core. |
| C-H Out-of-Plane Bending | 900-650 | Highly diagnostic. The pattern of these strong absorptions is characteristic of the number and position of adjacent hydrogens on the benzene ring. This "fingerprint region" can often distinguish between isomers. |
Key Insight: The fingerprint region, particularly the C-H out-of-plane bending bands, provides the most leverage for isomer differentiation with IR. A careful comparison of this region between the different isomer samples can reveal consistent and reproducible differences.
UV-Vis Spectroscopy
Core Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals (e.g., π → π* transitions). The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Differentiation: All isomers are expected to show strong π → π* transitions characteristic of the benzimidazole chromophore. However, the precise λ_max will be subtly different for each regioisomer. The relative positions of the electron-donating amino group and the electron-withdrawing/donating bromine atom alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO energy gap is reflected as a shift in the λ_max. While these shifts may be small, they can be a useful comparative characteristic when measured under identical conditions (solvent, concentration).
Summary and Conclusion: An Integrated Analytical Approach
The unambiguous differentiation of ethyl-bromobenzimidazole amine isomers requires a multi-faceted spectroscopic approach. No single technique should be used in isolation.
| Technique | Primary Role | Key Differentiating Feature(s) | Confidence Level |
| ¹H & ¹³C NMR | Definitive Structure Elucidation | Aromatic region: Number of signals, chemical shifts (δ), and coupling constants (J). 2D COSY confirms proton connectivity. | Very High |
| Mass Spec. | Formula Confirmation & Fragmentation | M⁺•/[M+2]⁺• isotopic cluster confirms bromine presence. Relative abundances of fragment ions can differ. | High (Confirmatory) |
| IR Spec. | Functional Group Analysis | Fingerprint region (900-650 cm⁻¹), specifically C-H out-of-plane bending patterns. | Medium (Supportive) |
| UV-Vis Spec. | Electronic Structure Probe | Subtle shifts in wavelength of maximum absorption (λ_max). | Low (Supportive) |
Final Recommendation
For any research or development involving these compounds, an integrated analytical strategy is paramount.
-
Start with MS to confirm the molecular weight and successful incorporation of the bromine atom.
-
Use ¹H and ¹³C NMR as the primary tool for definitive structural assignment of each isomer. Employ 2D NMR techniques (COSY, HSQC) to resolve any ambiguities.
-
Record IR and UV-Vis spectra as supporting data. These faster techniques can then be used as routine quality control checks once the identity of each isomer has been definitively established by NMR.
For novel systems, it is also highly recommended to supplement experimental data with Density Functional Theory (DFT) calculations. Computational methods can predict NMR chemical shifts and vibrational frequencies, providing a powerful theoretical corroboration of the experimental assignments. By combining these powerful analytical tools, researchers can navigate the complexities of isomerism with confidence and ensure the scientific integrity of their work.
References
- Benzimidazoles are heterocyclic compounds that have awakened great interest during the last few years because of their proven biological activity as antiviral, antimicrobial, and antitumoral agents. For this reason, the development of a systematic NMR study of condensed benzimidazole compounds constitutes a significant tool in understanding the molecular dynamics and the structural parameters that govern their behavior. The 1H and 13C NMR spectra of new imidaz
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on a synthesis of regulatory standards, chemical hazard assessment, and field-proven best practices.
Foundational Principles: Hazard Assessment and Causality
Understanding the intrinsic properties of a compound is the critical first step in defining a safe disposal pathway. The structure of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine—a halogenated aromatic amine—immediately informs our approach.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated waste. These compounds are often persistent in the environment and can form hazardous combustion byproducts if not incinerated correctly. For this reason, disposal of halogenated solvents and solutes must be segregated from non-halogenated streams.[1][2]
-
Aromatic Amine: Aromatic amines as a class can exhibit toxicological properties. While full toxicological data for this specific compound is not available, the precautionary principle dictates that we handle it with care, assuming potential hazards similar to related structures.[3][4]
A review of the Safety Data Sheet (SDS) for a closely related analog, 5-Bromo-1H-benzo[d]imidazol-2-amine, indicates that it may cause respiratory irritation.[3] The toxicological properties of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine itself have not been thoroughly investigated.[3] Therefore, treating it as hazardous waste is the only scientifically sound and responsible course of action.
Table 1: Hazard Profile and Disposal Implications
| Hazard Classification | Structural Cause | Disposal Implication |
| Halogenated Waste | Presence of Bromine on the benzimidazole ring. | Must be segregated into a dedicated "Halogenated Organic Waste" stream.[2] Prohibited from drain disposal. |
| Potential Irritant | Aromatic amine functionality. | Requires appropriate Personal Protective Equipment (PPE) during handling. Avoid generating dust or aerosols.[3] |
| Environmental Hazard | Halogenated aromatic structure. | Must not enter drains or waterways.[3] Disposal requires methods that ensure complete destruction, such as high-temperature incineration.[5] |
Operational Protocol: A Step-by-Step Guide to Disposal
This protocol ensures that from the moment the material is designated as waste to its final removal from the facility, every step is deliberate, safe, and compliant. This process is designed as a self-validating system, minimizing the risk of accidental release or regulatory non-compliance.
Before handling the waste container, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[3]
-
Hand Protection: Handle with nitrile or neoprene gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3][4]
-
Body Protection: A standard laboratory coat is required.
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Commingling incompatible waste streams is a frequent and dangerous error.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE ".[6] The label must also include the full chemical name: "5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine " and an approximate concentration and quantity.
-
Segregation: This container is for SOLID HALOGENATED ORGANIC WASTE only. Do not mix with non-halogenated waste, aqueous waste, oxidizers, or acids.[1][2]
-
At the Point of Generation: The waste container should be kept at or near the point of generation (e.g., in the fume hood where the work is performed).[6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Storage Location: Store in a cool, dry, well-ventilated area away from incompatible materials.
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[3][4][7]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup. Follow their specific procedures for request submission and container preparation.
-
Do Not Transport: Do not personally transport hazardous waste. This must be handled by trained personnel.[7]
-
Preferred Disposal Method: The standard and most effective disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[3][4][7] This ensures the complete destruction of the organic molecule and the "scrubbing" of acidic gases (like hydrogen bromide) generated during combustion.
Workflow Visualization
To ensure clarity, the disposal workflow is summarized in the following diagram. This logical map guides the researcher from waste generation to final, compliant disposal, reinforcing the self-validating nature of the protocol.
Sources
A Senior Application Scientist's Guide to Handling 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine: Personal Protective Equipment and Safety Protocols
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of novel chemical entities requires a meticulous approach to personal protection. This guide provides essential, in-depth technical and safety information for the handling of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine, grounded in established safety principles for aromatic amines and halogenated compounds.
Hazard Assessment: Understanding the Compound
5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a substituted benzimidazole, a class of compounds with diverse biological activities. Its structure as an aromatic amine and a halogenated organic compound necessitates a cautious approach. While specific toxicological data for this compound may not be extensively documented, the known hazards of similar molecules provide a strong basis for a thorough risk assessment.[1][2][3] Aromatic amines can be readily absorbed through the skin and may pose risks of skin irritation, serious eye damage, and respiratory irritation.[4] Halogenated compounds also warrant careful handling due to their potential for environmental persistence and specific toxicities.[5]
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6]
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[7][8] The following recommendations are based on a comprehensive evaluation of the potential hazards.
Hand Protection
No single glove material offers universal protection.[9] For incidental contact, disposable nitrile gloves are a suitable minimum requirement.[10] It is crucial to use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[6] For tasks involving a higher risk of exposure or prolonged handling, more robust hand protection is advised.
| Glove Type | Protection Level | Recommended Use |
| Disposable Nitrile Gloves | Incidental contact | Handling small quantities, transfers in a fume hood.[10] |
| Heavy-Duty Nitrile or Neoprene Gloves | Extended contact | Weighing larger quantities, cleaning contaminated equipment. |
| Silver Shield®/4H® Gloves | High-risk tasks | Handling large volumes, spill cleanup. |
Eye and Face Protection
Protecting your eyes from splashes and airborne particles is non-negotiable.
-
Safety Glasses: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards must be worn.[6][10]
-
Chemical Splash Goggles: These are required for any procedure with a risk of splashing.[10]
-
Face Shield: When handling larger quantities or when there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[10]
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure.[5] When engineering controls are not feasible or during a significant spill, respiratory protection is essential.
-
Fume Hood: All manipulations of solid 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine that could generate dust, or any handling of its solutions, should be performed in a properly functioning chemical fume hood.[2]
-
Respirator: If working outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter is recommended.[6] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.
Skin and Body Protection
A lab coat is the minimum requirement for working in a laboratory.[10]
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, should be worn at all times.
-
Chemical-Resistant Apron: For handling larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
Full-Body Protection: In the case of a large-scale operation or a significant spill, disposable chemical-resistant coveralls may be necessary.[11]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory.[8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Conduct a pre-work hazard assessment.[7]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Don the appropriate PPE.
-
Perform all manipulations within the fume hood.
-
When handling the solid, avoid creating dust.[6]
-
If making a solution, add the solid to the solvent slowly.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air.[6][12] If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Small Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6][14]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill: Evacuate the area and contact your institution's emergency response team.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. capotchem.com [capotchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. epa.gov [epa.gov]
- 12. Emergency Preparedness 101: How to Respond to Ammonia Spills - Berg Chilling Systems Inc. [berg-group.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
